3-Chloropyrido[2,3-b]pyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloropyrido[2,3-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3/c8-6-4-10-5-2-1-3-9-7(5)11-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFHEGZVJNGLLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N=C2N=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Chloropyrido[2,3-b]pyrazine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and potential biological significance of 3-Chloropyrido[2,3-b]pyrazine. This heterocyclic building block is a key intermediate in the synthesis of various compounds with potential applications in medicinal chemistry and materials science.
Core Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₄ClN₃ | [1][3] |
| Molecular Weight | 165.58 g/mol | [1][3] |
| CAS Number | 155535-23-2 | [1][4] |
| Appearance | Solid | [5] |
| Purity | ≥97% | [1] |
| Storage Temperature | 4°C | [1] |
| Topological Polar Surface Area (TPSA) | 38.7 Ų | [1] |
| logP (calculated) | 1.6782 | [1] |
Synthesis and Reactivity
The synthesis of this compound can be approached through the condensation of a diaminopyridine precursor. A general method for the synthesis of the isomeric 6-chloropyrido[3,2-b]pyrazine involves the reaction of 6-chloro-2,3-diaminopyridine with glyoxal in THF at room temperature.[2] This suggests that a similar strategy, starting from the appropriate chlorinated 2,3-diaminopyridine, could be employed for the synthesis of the title compound.
Logical Synthesis Workflow:
Caption: Proposed synthetic pathway for this compound.
The chlorine atom on the pyrazine ring imparts significant reactivity to the molecule, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups, which is a key feature in the design of new drug candidates.[6]
Spectral Data
Detailed experimental spectral data for this compound, including ¹H and ¹³C NMR, are not widely published. However, commercial suppliers indicate the availability of such data upon request.[4] For reference, the ¹H NMR spectrum of the related 6-chloropyrido[3,2-b]pyrazine in CDCl₃ shows signals at δ 9.0 (s, 1H), 8.88 (s, 1H), 8.36 (d, 1H, J=8Hz), and 7.67 (d, 1H, J=8Hz).[2]
Experimental Protocols
General Synthesis of Pyrido[2,3-b]pyrazine Derivatives
A general procedure for the synthesis of pyrido[2,3-b]pyrazine derivatives involves the reaction of a substituted 2,3-diaminopyridine with a 1,2-dicarbonyl compound.
Materials:
-
Substituted 2,3-diaminopyridine
-
1,2-dicarbonyl compound (e.g., glyoxal)
-
Solvent (e.g., Tetrahydrofuran - THF)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
Dissolve the substituted 2,3-diaminopyridine in the chosen solvent in a reaction vessel.
-
Add the 1,2-dicarbonyl compound to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, the solvent is typically removed under reduced pressure.
-
The crude product can then be purified by techniques such as recrystallization or column chromatography.
Workflow for Synthesis and Purification:
Caption: General workflow for the synthesis and purification of pyrido[2,3-b]pyrazines.
Biological Activity and Signaling Pathways
The pyrido[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. These include potential as antibacterial agents, inhibitors of various protein kinases implicated in cancer, and as antagonists of the TRPV1 receptor for the management of pain.[7][8]
While specific signaling pathways directly modulated by this compound have not been detailed in the available literature, its utility as a synthetic intermediate suggests that its derivatives are designed to interact with specific biological targets. For instance, in the context of cancer therapy, pyrido[2,3-b]pyrazine derivatives have been synthesized as potential inhibitors of signaling pathways that are dysregulated in erlotinib-resistant tumors.[7]
Hypothetical Kinase Inhibition Workflow:
The following diagram illustrates a hypothetical workflow for screening this compound derivatives for kinase inhibition activity.
Caption: Hypothetical workflow for identifying kinase inhibitors from a this compound-based library.
Further research is required to elucidate the specific molecular targets and signaling pathways affected by this compound and its derivatives to fully understand their therapeutic potential.
References
- 1. chemscene.com [chemscene.com]
- 2. echemi.com [echemi.com]
- 3. This compound | C7H4ClN3 | CID 20360818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 155535-23-2|this compound|BLD Pharm [bldpharm.com]
- 5. rsc.org [rsc.org]
- 6. Buy 3-Chloropyrido[3,4-b]pyrazine [smolecule.com]
- 7. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Chloropyrido[2,3-b]pyrazine (CAS Number: 155535-23-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Chloropyrido[2,3-b]pyrazine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document consolidates available data on its chemical properties, synthesis, and its role as a key building block in the development of novel therapeutic agents.
Core Compound Properties
This compound is a chlorinated derivative of the pyrido[2,3-b]pyrazine scaffold. The presence of the chlorine atom at the 3-position provides a reactive handle for further chemical modifications, making it a valuable intermediate in organic synthesis.
| Property | Value | Source |
| CAS Number | 155535-23-2 | --INVALID-LINK-- |
| Molecular Formula | C₇H₄ClN₃ | --INVALID-LINK-- |
| Molecular Weight | 165.58 g/mol | --INVALID-LINK-- |
| Topological Polar Surface Area (TPSA) | 38.67 Ų | --INVALID-LINK-- |
| LogP | 1.6782 | --INVALID-LINK-- |
| Hydrogen Bond Acceptors | 3 | --INVALID-LINK-- |
| Hydrogen Bond Donors | 0 | --INVALID-LINK-- |
| Rotatable Bonds | 0 | --INVALID-LINK-- |
Synthesis and Reactivity
A general workflow for the synthesis of the pyrido[2,3-b]pyrazine core is outlined below. The synthesis of the target compound would likely involve a subsequent chlorination step.
The pyrido[2,3-b]pyrazine core is synthesized via a condensation reaction between 2,3-diaminopyridine and an α-dicarbonyl compound. Subsequent chlorination of the corresponding pyridopyrazinone would yield the final product.
Role in Drug Discovery and Medicinal Chemistry
The pyrido[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds with diverse biological activities. The introduction of a chlorine atom at the 3-position of this scaffold provides a key intermediate for the synthesis of more complex molecules through various cross-coupling reactions.
Kinase Inhibitors
The pyrido[2,3-b]pyrazine core is a common feature in the design of kinase inhibitors. These enzymes play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The general structure of a kinase inhibitor often involves a heterocyclic core that can interact with the ATP-binding site of the kinase.
An In-depth Technical Guide to 3-Chloropyrido[2,3-b]pyrazine: Structure, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Chloropyrido[2,3-b]pyrazine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its chemical structure, a plausible synthetic route with experimental protocols, and its physicochemical properties.
Chemical Structure and Properties
This compound is a fused heterocyclic molecule consisting of a pyridine ring and a pyrazine ring, with a chlorine substituent on the pyrazine ring.
Chemical Structure:
Structure of this compound
Physicochemical Properties:
All quantitative data for this compound is summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₇H₄ClN₃ | [1] |
| Molecular Weight | 165.58 g/mol | [1] |
| CAS Number | 155535-23-2 | [1] |
| SMILES | C1=CC2=C(N=C1)N=C(C=N2)Cl | [1] |
| Topological Polar Surface Area (TPSA) | 38.67 Ų | [1] |
| logP | 1.6782 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 0 | [1] |
Synthesis of this compound
By analogy, the synthesis of this compound can be achieved by reacting 5-chloro-2,3-diaminopyridine with glyoxal.
Proposed Synthetic Pathway:
Proposed synthesis of this compound.
Experimental Protocol:
This protocol is adapted from the synthesis of 6-Chloropyrido[2,3-b]pyrazine.[1]
Materials:
-
5-chloro-2,3-diaminopyridine
-
Glyoxal (40% solution in water)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of 5-chloro-2,3-diaminopyridine in anhydrous THF.
-
To the stirred solution, add 2.5 equivalents of glyoxal (40% solution in water) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion of the reaction, remove the THF under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer twice with a saturated solution of sodium carbonate and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography.
Expected Yield and Purity:
Based on the synthesis of the 6-chloro isomer, a high yield (approaching 100%) and high purity (>98% by HPLC) can be anticipated for this reaction.[1]
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
General workflow for the synthesis of this compound.
This guide provides foundational information for researchers and professionals working with this compound. The provided synthetic protocol, based on a reliable and high-yielding precedent, offers a clear path for the preparation of this compound for further study and application.
References
Physical and chemical properties of 3-Chloropyrido[2,3-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-Chloropyrido[2,3-b]pyrazine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this particular isomer in publicly accessible literature, this guide also incorporates information on closely related compounds to provide a broader context for its potential characteristics and reactivity.
Core Properties
This compound, with the CAS number 155535-23-2, is a chlorinated derivative of the pyrido[2,3-b]pyrazine heterocyclic system.[1] Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₄ClN₃ | [1] |
| Molecular Weight | 165.58 g/mol | [1] |
| CAS Number | 155535-23-2 | [1] |
Spectral Data
Detailed experimental spectral data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry for this compound are not provided in the reviewed literature. However, commercial suppliers indicate the availability of such data upon request.[4] For reference, the parent pyrido[2,3-b]pyrazine scaffold exhibits characteristic signals in its spectra that would be modified by the presence of the chloro substituent at the 3-position.
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by the electron-withdrawing nature of the nitrogen atoms in the pyrazine and pyridine rings, as well as the chloro substituent.
Nucleophilic Substitution: The chlorine atom at the 3-position is expected to be susceptible to nucleophilic aromatic substitution reactions. This is a common reaction pathway for chloropyrazines and related nitrogen-containing heterocycles. The electron-deficient nature of the ring system facilitates the attack of nucleophiles, leading to the displacement of the chloride ion. This reactivity is crucial for the synthesis of a variety of derivatives with potential biological activities.
General Reactivity Workflow:
Caption: Generalized workflow for nucleophilic substitution on this compound.
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, the synthesis of related pyrido[2,3-b]pyrazine derivatives often involves the condensation of a diaminopyridine with a 1,2-dicarbonyl compound. For the synthesis of the target molecule, a plausible route would involve the cyclization of a suitably substituted diaminopyridine with a chlorinated dicarbonyl equivalent or a subsequent chlorination of the parent pyrido[2,3-b]pyrazine.
One publication mentions the synthesis of novel pyrido[2,3-b]pyrazine derivatives starting from a multicomponent reaction of a substituted aromatic aldehyde, 1,3-indanedione, and 2-aminopyrazine, catalyzed by p-toluenesulfonic acid.[5][6] This highlights a modern approach to constructing the core heterocyclic system, which could potentially be adapted for the synthesis of the 3-chloro derivative.
Conceptual Synthesis Pathway:
Caption: A conceptual pathway for the synthesis of the pyrido[2,3-b]pyrazine core structure.
Potential Biological Activity
The pyrido[2,3-b]pyrazine scaffold is a known "privileged structure" in medicinal chemistry, appearing in a variety of biologically active compounds. While specific biological data for this compound is limited in the available literature, derivatives of the parent ring system have shown a range of activities, including:
-
Antitumor Agents: A series of novel pyrido[2,3-b]pyrazines were synthesized and evaluated as potential antitumor agents, with some compounds showing activity against erlotinib-resistant cell lines.[7]
-
Antimicrobial and Antioxidant Activity: Derivatives of related pyrido[2,3-d]pyrimidines have been synthesized and evaluated for their antimicrobial and antioxidant properties.[8]
-
PCSK9 Inhibitors: Certain compounds containing the pyrido[2,3-b]pyrazine moiety are being investigated as PCSK9 inhibitors for the treatment of cardiovascular diseases.[9]
-
Antiviral Activity: Novel pyrido[2,3-b]pyrazine derivatives have been discovered as human cytomegalovirus (HCMV) polymerase inhibitors with broad-spectrum antiherpetic activity.[10]
The presence and position of the chlorine atom on the pyrido[2,3-b]pyrazine core would significantly influence its biological activity, potency, and pharmacokinetic properties. Further research is required to elucidate the specific biological profile of this compound.
Drug Discovery and Development Logic:
Caption: A logical flow diagram illustrating the role of the pyrido[2,3-b]pyrazine scaffold in drug discovery.
Conclusion
This compound is a chemical entity with significant potential for further investigation, particularly in the fields of medicinal chemistry and materials science. While a comprehensive dataset of its physical and chemical properties is not yet publicly available, its structural relationship to a class of biologically active compounds suggests it is a valuable building block for the synthesis of novel molecules. The reactivity of the chloro substituent offers a handle for a wide range of chemical transformations, enabling the creation of diverse libraries of derivatives for biological screening and materials development. Further experimental work is necessary to fully characterize this compound and unlock its potential applications.
References
- 1. chemscene.com [chemscene.com]
- 2. 7-Chloropyrido[2,3-b]pyrazine | CAS#:116081-22-2 | Chemsrc [chemsrc.com]
- 3. Pyrido[2,3-b]pyrazine, 98% | Fisher Scientific [fishersci.ca]
- 4. 155535-23-2|this compound|BLD Pharm [bldpharm.com]
- 5. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US20240217951A1 - Pcsk9 inhibitors and methods of use thereof - Google Patents [patents.google.com]
- 10. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrido[2,3-b]pyrazine Core: A Versatile Scaffold in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrido[2,3-b]pyrazine nucleus, a heterocyclic aromatic compound, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural features and synthetic accessibility have led to the development of a diverse range of derivatives exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the biological significance of the pyrido[2,3-b]pyrazine core, with a focus on its applications in oncology, virology, and bacteriology. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are included to facilitate further research and development in this promising area.
Diverse Biological Activities of the Pyrido[2,3-b]pyrazine Core
Derivatives of the pyrido[2,3-b]pyrazine core have demonstrated significant potential in various therapeutic areas. The following sections summarize the key findings and quantitative data associated with their primary biological activities.
Anticancer Activity
The pyrido[2,3-b]pyrazine scaffold has been extensively investigated for its anticancer properties, with several derivatives showing potent activity against a range of cancer cell lines, including those resistant to existing therapies.
A notable study reported the synthesis of novel pyrido[2,3-b]pyrazines that inhibit both erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER) non-small-cell lung cancer (NSCLC) cell lines.[1] One of the lead compounds, designated as 7n, exhibited impressive inhibitory activity with IC50 values of 0.09 µM and 0.15 µM against PC9 and PC9-ER cells, respectively.[1] This suggests that the pyrido[2,3-b]pyrazine core can serve as a template for developing drugs that overcome acquired resistance to targeted therapies.
Furthermore, compounds with a pyrido[2,3-b]pyrazine backbone have been identified as potent kinase inhibitors, a critical class of anticancer agents. For instance, 2,3-disubstituted pyrido[3,4-b]pyrazine-containing compounds have shown low sub-micromolar GI50 values against the NCI-60 cancer cell panel, with some colon cancer cell lines exhibiting GI50 values as low as 5 nM.[2] These compounds also displayed an IC50 value of 25 nM against the proliferation of the MiaPaCa-2 pancreatic cancer cell line.[2] Another study focused on 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as inhibitors of anaplastic lymphoma kinase (ALK), a key target in certain cancers.[3] These efforts led to the identification of analogs that inhibit ALK with IC50 values of approximately 10 nM in enzymatic assays and 150 nM in cell-based assays.[3]
The mechanism of anticancer action for some pyrido[2,3-b]pyrazine derivatives has been linked to the inhibition of topoisomerase, an enzyme essential for DNA replication.[4] Additionally, novel 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives have been synthesized as covalent inhibitors of KRAS, a frequently mutated oncogene.[5]
Table 1: Anticancer Activity of Selected Pyrido[2,3-b]pyrazine Derivatives
| Compound ID | Cancer Cell Line | Activity (IC50/GI50) | Reference |
| 7n | PC9 (Erlotinib-sensitive NSCLC) | 0.09 µM | [1] |
| 7n | PC9-ER (Erlotinib-resistant NSCLC) | 0.15 µM | [1] |
| 2,3-disubstituted pyrido[3,4-b]pyrazine | Colon Cancer | 5 nM (GI50) | [2] |
| 2,3-disubstituted pyrido[3,4-b]pyrazine | MiaPaCa-2 (Pancreatic) | 25 nM (IC50) | [2] |
| Tetrahydropyrido[2,3-b]pyrazine analog | ALK (enzymatic) | ~10 nM (IC50) | [3] |
| Tetrahydropyrido[2,3-b]pyrazine analog | ALK (cellular) | ~150 nM (IC50) | [3] |
Antiviral Activity
The pyrido[2,3-b]pyrazine core has also proven to be a valuable template for the development of antiviral agents, particularly against herpesviruses. A series of non-nucleoside inhibitors based on this scaffold were found to target human cytomegalovirus (HCMV) DNA polymerase.[6][7] Several of these compounds demonstrated potent antiviral activity against HCMV with typical EC50 values below 1 µM and favorable cytotoxicity profiles.[6][7] A lead compound, designated as 27, exhibited an EC50 of 0.33 µM against HCMV.[6][7] Importantly, this class of compounds also showed broad-spectrum activity against other herpesviruses, including herpes simplex virus 1 (HSV-1), herpes simplex virus 2 (HSV-2), and Epstein-Barr virus (EBV).[6][7]
Table 2: Antiviral Activity of a Lead Pyrido[2,3-b]pyrazine Derivative
| Compound ID | Virus | Activity (EC50) | Reference |
| 27 | Human Cytomegalovirus (HCMV) | 0.33 µM | [6][7] |
Antibacterial Activity
Several studies have explored the antibacterial potential of pyrido[2,3-b]pyrazine derivatives. One study investigated a series of derivatives and found that a compound bearing two thiocarbonyl groups (a 2,3-dithione) exhibited the most potent activity.[8][9] This compound inhibited the growth of both Gram-positive bacteria, Staphylococcus aureus and Bacillus cereus, with a minimum inhibitory concentration (MIC) of 0.078 mg/ml.[8][9] It also showed activity against the Gram-negative bacteria Escherichia coli and Salmonella typhi with MIC values of 0.625 mg/ml and 1.25 mg/ml, respectively.[8] Interestingly, the study noted that the presence of alkyl or aryl side chains on the heterocyclic core decreased the antibacterial effect, suggesting that the unsubstituted dithione is crucial for activity.[8]
Another investigation focused on difunctional pyrido[2,3-b]pyrazine derivatives and their activity against plant pathogenic bacteria.[10] All tested compounds showed excellent antibacterial activities against Xanthomonas oryzae pv. oryzicola (Xoc) and Xanthomonas oryzae pv. oryzae (Xoo).[10] The EC50 values for these compounds ranged from 1.2 to 4.0 mg/L against Xoc and 0.5 to 2.3 mg/L against Xoo, which were significantly better than the commercial bactericides thiodiazole copper and bismerthiazol.[10]
Table 3: Antibacterial Activity of Selected Pyrido[2,3-b]pyrazine Derivatives
| Compound Description | Bacterial Strain | Activity (MIC/EC50) | Reference |
| 2,3-dithione derivative | Staphylococcus aureus | 0.078 mg/ml (MIC) | [8][9] |
| 2,3-dithione derivative | Bacillus cereus | 0.078 mg/ml (MIC) | [8] |
| 2,3-dithione derivative | Escherichia coli | 0.625 mg/ml (MIC) | [8] |
| 2,3-dithione derivative | Salmonella typhi | 1.25 mg/ml (MIC) | [8] |
| Difunctional derivatives (range) | Xanthomonas oryzae pv. oryzicola (Xoc) | 1.2 - 4.0 mg/L (EC50) | [10] |
| Difunctional derivatives (range) | Xanthomonas oryzae pv. oryzae (Xoo) | 0.5 - 2.3 mg/L (EC50) | [10] |
Other Biological Activities
Beyond the applications described above, the pyrido[2,3-b]pyrazine scaffold has been utilized to develop antagonists for the corticotropin-releasing factor-1 (CRF1) receptor, which are being investigated for the treatment of anxiety and affective disorders.[11] A series of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones were found to be potent CRF1 antagonists, with one compound exhibiting an IC50 of 0.70 nM.[11]
Additionally, pyrido[2,3-b]pyrazine derivatives have been explored as antagonists of the transient receptor potential cation channel, subfamily V, member 1 (TRPV1), a target for novel pain treatments.[12]
Key Signaling Pathways
The biological effects of pyrido[2,3-b]pyrazine derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway plays a central role in cell proliferation, survival, and differentiation.[13][14] Dysregulation of this pathway is a hallmark of many cancers. Pyrido[2,3-b]pyrazine-based compounds have been developed as EGFR tyrosine kinase inhibitors (TKIs), which block the downstream signaling cascade.
Caption: EGFR Signaling Pathway and Inhibition by Pyrido[2,3-b]pyrazine TKIs.
Human Cytomegalovirus (HCMV) DNA Polymerase Inhibition
The antiviral activity of certain pyrido[2,3-b]pyrazine derivatives against HCMV is attributed to their ability to inhibit the viral DNA polymerase, an essential enzyme for viral replication.
Caption: Inhibition of HCMV DNA Polymerase by Pyrido[2,3-b]pyrazine Derivatives.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments cited in the literature for evaluating the biological activity of pyrido[2,3-b]pyrazine derivatives.
Synthesis of Pyrido[2,3-b]pyrazine Derivatives
The synthesis of the pyrido[2,3-b]pyrazine core and its derivatives can be achieved through various methods. A common approach involves the condensation of a substituted 2,3-diaminopyridine with an α-dicarbonyl compound.
General Procedure for the Synthesis of Pyrido[2,3-b]pyrazines:
-
Starting Materials: Substituted 2,3-diaminopyridine and an appropriate α-dicarbonyl compound (e.g., glyoxal, diacetyl, benzil).
-
Solvent: A suitable solvent such as ethanol, acetic acid, or a mixture thereof is typically used.
-
Reaction Conditions: The reaction is often carried out at reflux temperature for a period ranging from a few hours to overnight.
-
Catalyst: In some cases, an acid catalyst like acetic acid or a Lewis acid may be employed to facilitate the condensation.
-
Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Note: The specific reaction conditions, including temperature, reaction time, and purification method, will vary depending on the specific substrates and desired product.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol for MTT Assay:
-
Cell Seeding: Seed cancer cells (e.g., PC9, PC9-ER) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test pyrido[2,3-b]pyrazine compounds in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.
In Vitro Antibacterial Activity: Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.
Protocol for Broth Microdilution Method:
-
Preparation of Bacterial Inoculum: Prepare a suspension of the test bacterium (e.g., S. aureus, E. coli) in a sterile broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the test pyrido[2,3-b]pyrazine compound in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria.
Conclusion
The pyrido[2,3-b]pyrazine core represents a highly versatile and promising scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable range of biological activities, including potent anticancer, antiviral, and antibacterial effects. The ability of certain derivatives to overcome drug resistance in cancer and exhibit broad-spectrum antiviral activity highlights the significant potential of this chemical class. The synthetic accessibility of the pyrido[2,3-b]pyrazine nucleus, coupled with a growing understanding of its structure-activity relationships and mechanisms of action, provides a solid foundation for the rational design of new and improved drug candidates. Further exploration of this scaffold is warranted to unlock its full therapeutic potential and address unmet medical needs.
References
- 1. CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms [frontiersin.org]
- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. ClinPGx [clinpgx.org]
- 14. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential of Substituted Pyrido[2,3-b]pyrazines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the current landscape of substituted pyrido[2,3-b]pyrazines, focusing on their potential applications in drug discovery and development. We will delve into their anticancer, antibacterial, antiviral, and central nervous system (CNS) activities, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and experimental workflows.
Anticancer Applications
Substituted pyrido[2,3-b]pyrazines have emerged as a promising class of anticancer agents, primarily acting as inhibitors of various protein kinases that are crucial for tumor growth and survival.
Kinase Inhibition
Several studies have demonstrated the potent inhibitory activity of pyrido[2,3-b]pyrazine derivatives against key oncogenic kinases.
| Compound ID | Target Kinase(s) | IC50 (nM) | Cell Line | IC50 (µM) | Reference |
| Compound 1 | EGFR | - | PC9 | 0.09 | [1] |
| PC9-ER (Erlotinib-Resistant) | 0.15 | [1] | |||
| Compound 2 | RET | - | MiaPaCa-2 (Pancreatic) | 0.025 | |
| Compound 3 | FGFR1 | ≤10 | - | - | |
| Compound 4 | mTOR | - | - | - | [2] |
| Compound 5 | ITK, JAK3 | - | - | - | [2] |
Note: This table is a compilation of data from multiple sources. "-" indicates data not available.
EGFR Signaling Pathway: Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates a cascade of downstream signaling events, primarily through the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, leading to cell proliferation, survival, and migration.[3] Substituted pyrido[2,3-b]pyrazines can inhibit EGFR autophosphorylation, thereby blocking these downstream signals.[4]
PI3K/AKT/mTOR Signaling Pathway: This is a critical intracellular signaling pathway that regulates the cell cycle and is often overactive in cancer.[5] Pyrido[2,3-b]pyrazines have been developed as mTOR kinase inhibitors.[2]
Experimental Protocols
This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against a target kinase.
-
Reagents and Materials:
-
Recombinant human EGFR kinase
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well or 384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of the compound dilutions to the wells of the assay plate.
-
Add 10 µL of the kinase/substrate mixture to each well.
-
Initiate the reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for the kinase.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP (and thus kinase activity) using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
-
This protocol is used to assess the cytotoxic effect of compounds on cancer cell lines.[6]
-
Reagents and Materials:
-
Cancer cell lines (e.g., PC9, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
-
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Antibacterial Applications
Pyrido[2,3-b]pyrazine derivatives have demonstrated notable activity against a range of bacterial pathogens.
Table 2: Minimum Inhibitory Concentrations (MIC) of Antibacterial Pyrido[2,3-b]pyrazines
| Compound ID | Bacterial Strain | MIC (mg/mL) | Reference |
| Compound 6 | Staphylococcus aureus | 0.078 | [7][8] |
| Bacillus cereus | 0.078 | [7][8] | |
| Escherichia coli | 0.625 | [7][8] | |
| Salmonella typhi | 1.25 | [7][8] | |
| Compound 7 | Xanthomonas oryzae pv. oryzae (Xoo) | 0.5-2.3 | [9] |
| Xanthomonas oryzae pv. oryzicola (Xoc) | 1.2-4.0 | [9] |
Note: This table is a compilation of data from multiple sources.
Experimental Protocol
This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Reagents and Materials:
-
Bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)
-
-
Procedure:
-
Prepare serial twofold dilutions of the test compounds in CAMHB in the wells of a 96-well plate.
-
Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial suspension to each well containing the diluted compound.
-
Include positive (bacteria without compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Antiviral Applications
A notable application of substituted pyrido[2,3-b]pyrazines is in the development of antiviral agents, particularly as non-nucleoside inhibitors of human cytomegalovirus (HCMV) DNA polymerase.
Table 3: Anti-HCMV Activity of Pyrido[2,3-b]pyrazine Derivatives
| Compound ID | Target | EC50 (µM) | Cytotoxicity (CC50, µM) | Therapeutic Index (TI) | Reference |
| Compound 27 | HCMV DNA Polymerase | 0.33 | >40 | >120 | [3] |
Experimental Protocol
This protocol describes a fluorescence-based assay to measure the inhibition of HCMV DNA polymerase.
-
Reagents and Materials:
-
Recombinant HCMV DNA polymerase (UL54)
-
Activated DNA template (e.g., poly(dA)-oligo(dT))
-
dNTP mix
-
Test compounds
-
Assay buffer (e.g., 75 mM Tris-HCl pH 8.0, 6.5 mM MgCl₂)
-
DNA-intercalating fluorescent dye (e.g., PicoGreen)
-
384-well plates
-
-
Procedure:
-
Add test compounds at various concentrations to the wells of a 384-well plate.
-
Add the HCMV DNA polymerase and the DNA template to the wells.
-
Initiate the reaction by adding the dNTP mix.
-
Incubate the plate at 37°C for a defined period.
-
Stop the reaction by adding EDTA.
-
Add the fluorescent dye and measure the fluorescence intensity, which is proportional to the amount of newly synthesized DNA.
-
Calculate the percent inhibition and determine the IC50 value.
-
Central Nervous System (CNS) Applications
Substituted pyrido[2,3-b]pyrazines have shown promise as modulators of CNS targets, including the corticotropin-releasing factor-1 (CRF1) receptor and phosphodiesterase 2 (PDE2).
CRF1 Receptor Antagonism
CRF1 receptor antagonists are being investigated for the treatment of anxiety and stress-related disorders.
| Compound ID | Target | IC50 (nM) | Reference |
| Compound 2 | CRF1 Receptor | 0.70 | [10] |
The CRF1 receptor is a G-protein coupled receptor (GPCR) that, upon binding corticotropin-releasing factor (CRF), primarily activates the Gs-adenylyl cyclase-PKA pathway. It can also signal through Gq-PLC-PKC and Gi-mediated pathways, leading to the activation of downstream effectors like ERK1/2 and Akt.[9][10]
PDE2 Inhibition
Phosphodiesterase 2 (PDE2) is an enzyme that hydrolyzes both cAMP and cGMP. Its inhibition can modulate cyclic nucleotide signaling, which is implicated in neurodegenerative diseases.
PDE2 is unique in that it is allosterically activated by cGMP, which increases its rate of cAMP hydrolysis. This provides a mechanism for crosstalk between the cGMP and cAMP signaling pathways.[11]
Experimental Protocols
This protocol describes a competitive binding assay to determine the affinity of a test compound for the CRF1 receptor.[12]
-
Reagents and Materials:
-
Cell membranes from a stable cell line expressing the human CRF1 receptor (e.g., CHO-K1 or HEK293 cells)
-
Radiolabeled CRF1 ligand (e.g., [¹²⁵I]Sauvagine)
-
Test compounds
-
Binding buffer (50 mM HEPES, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4)
-
Non-specific binding control (a high concentration of a non-radiolabeled CRF1 ligand)
-
Glass fiber filters and a cell harvester
-
Scintillation counter and scintillation cocktail
-
-
Procedure:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding with varying concentrations of the test compound.
-
Add the radioligand solution and the cell membrane suspension to all wells.
-
Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Rapidly filter the contents of each well through the glass fiber filters and wash with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value of the test compound.
-
This protocol outlines a general method for measuring PDE2 inhibitory activity.
-
Reagents and Materials:
-
Recombinant human PDE2 enzyme
-
cAMP and cGMP substrates
-
Test compounds
-
Assay buffer
-
5'-nucleotidase
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
96-well plates
-
-
Procedure:
-
Add the PDE2 enzyme, test compound, and cGMP (as an allosteric activator) to the wells of a 96-well plate.
-
Initiate the reaction by adding the cAMP substrate.
-
Incubate at 37°C for a specified time.
-
Add 5'-nucleotidase to convert the AMP product to adenosine and inorganic phosphate.
-
Add the phosphate detection reagent and measure the absorbance.
-
The amount of phosphate produced is proportional to the PDE2 activity.
-
Calculate the percent inhibition and determine the IC50 value.
-
Synthesis and Experimental Workflows
General Synthesis of Substituted Pyrido[2,3-b]pyrazines
A common method for the synthesis of the pyrido[2,3-b]pyrazine core involves the condensation of a substituted 2,3-diaminopyridine with a 1,2-dicarbonyl compound.[13] Further diversification can be achieved through various cross-coupling reactions.
This protocol is based on a reported multicomponent reaction.[13]
-
Reactants:
-
Substituted aromatic aldehyde (0.684 mmol)
-
1,3-indanedione (0.1 g, 0.684 mmol)
-
2-aminopyrazine (0.684 mmol)
-
p-Toluenesulfonic acid (p-TSA, 20 mol%)
-
Ethanol (10 mL)
-
-
Procedure:
-
Combine the aromatic aldehyde, 1,3-indanedione, 2-aminopyrazine, and p-TSA in a round-bottom flask equipped with a magnetic stirrer.
-
Add ethanol and reflux the mixture for approximately 8-9 hours, monitoring the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate as a solid.
-
Collect the solid by filtration and wash with water and cold ethanol.
-
The crude product can be further purified by recrystallization or column chromatography.
-
Experimental Workflow for Drug Discovery
The discovery of novel substituted pyrido[2,3-b]pyrazine-based drugs typically follows a structured workflow.
Conclusion
Substituted pyrido[2,3-b]pyrazines represent a versatile and promising scaffold for the development of novel therapeutics targeting a wide range of diseases. Their synthetic accessibility and the potential for diverse substitutions allow for fine-tuning of their biological activity and pharmacokinetic properties. The information presented in this technical guide provides a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic potential of this important class of heterocyclic compounds. Future research should focus on optimizing the selectivity and in vivo efficacy of these compounds to translate their promising in vitro activities into clinically successful drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 9. CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms [frontiersin.org]
- 11. Role of Phosphodiesterase 2 in Growth and Invasion of Human Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrido[2,3-b]pyrazine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrido[2,3-b]pyrazine core, a nitrogen-containing heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a versatile starting point for the design and synthesis of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the medicinal chemistry of pyrido[2,3-b]pyrazines, focusing on their therapeutic applications, with detailed data, experimental protocols, and visual representations of key biological pathways and workflows.
Therapeutic Applications of Pyrido[2,3-b]pyrazines
The rigid, planar structure of the pyrido[2,3-b]pyrazine nucleus serves as an excellent framework for the spatial orientation of pharmacophoric groups, enabling interactions with a diverse range of biological targets. Significant research has focused on the development of pyrido[2,3-b]pyrazine derivatives as anticancer, antiviral, antibacterial, and analgesic agents.
Anticancer Activity: Targeting Kinase Signaling
A major focus of research on pyrido[2,3-b]pyrazines has been in the field of oncology, particularly as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival.
Mechanism of Action: EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT pathways. These pathways are integral to regulating cell proliferation, survival, and differentiation.[1][2] In several cancers, such as non-small cell lung cancer (NSCLC), mutations in EGFR lead to its constitutive activation, driving uncontrolled cell growth.[2][3] Pyrido[2,3-b]pyrazine derivatives have been designed to act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its autophosphorylation and the subsequent activation of downstream signaling.
Below is a diagram illustrating the EGFR signaling pathway and the point of intervention for pyrido[2,3-b]pyrazine-based inhibitors.
Caption: EGFR Signaling Pathway and Inhibition.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro activity of representative pyrido[2,3-b]pyrazine derivatives against various cancer cell lines.
| Compound ID | Target | Cell Line | IC50 (µM) | Reference |
| 7n | EGFR | PC9 (erlotinib-sensitive) | 0.09 | [3] |
| 7n | EGFR | PC9-ER (erlotinib-resistant) | 0.15 | [3] |
| Compound 28 | RET Kinase | MiaPaCa-2 (pancreatic) | 0.025 | [4] |
Antiviral Activity: Targeting HCMV Polymerase
Human cytomegalovirus (HCMV) is a major cause of morbidity and mortality in immunocompromised individuals.[5] Non-nucleoside inhibitors targeting the HCMV DNA polymerase have been explored as a promising therapeutic strategy. Pyrido[2,3-b]pyrazine derivatives have been identified as a novel class of non-nucleoside HCMV DNA polymerase inhibitors.[5][6]
Mechanism of Action
These compounds are believed to bind to a site on the HCMV DNA polymerase that is distinct from the binding site of nucleoside analogs.[6] This allosteric inhibition prevents the polymerase from carrying out its function in viral DNA replication. A significant advantage of this class of compounds is their potential to be active against HCMV strains that are resistant to nucleoside inhibitors.[6]
Quantitative Data: Anti-HCMV Activity
| Compound ID | Target | EC50 (µM) | Reference |
| Compound 27 | HCMV DNA Polymerase | 0.33 | [5][6] |
Antibacterial Activity
The emergence of antibiotic-resistant bacteria is a major global health threat, necessitating the discovery of new antibacterial agents. Pyrido[2,3-b]pyrazine derivatives have demonstrated promising activity against a range of bacterial pathogens.
Mechanism of Action
While the exact mechanism of action for many antibacterial pyrido[2,3-b]pyrazines is still under investigation, some studies suggest that they may interfere with essential bacterial processes. For instance, some derivatives have been shown to interact with bacterial DNA gyrase, an enzyme crucial for DNA replication.[7]
Quantitative Data: Antibacterial Activity
| Compound ID | Bacterial Strain | MIC (mg/mL) | Reference |
| Thiocarbonyl derivative | Staphylococcus aureus | 0.078 | [2] |
| Thiocarbonyl derivative | Bacillus cereus | 0.078 | [2] |
| Thiocarbonyl derivative | Escherichia coli | 0.625 | [2] |
| Thiocarbonyl derivative | Salmonella typhi | 1.25 | [2] |
TRPV1 Antagonism for Pain Management
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a critical role in the perception of pain.[8] Antagonists of TRPV1 are being investigated as potential novel analgesics. Pyrido[2,3-b]pyrazine derivatives have been identified as potent TRPV1 antagonists with a reduced potential for the formation of reactive metabolites compared to other scaffolds.[8]
Mechanism of Action: TRPV1 Signaling
TRPV1 is activated by various noxious stimuli, including heat, acid, and capsaicin.[8][9] Its activation leads to an influx of cations, depolarization of sensory neurons, and the transmission of pain signals to the central nervous system.[8] Pyrido[2,3-b]pyrazine-based antagonists block the TRPV1 channel, thereby preventing its activation and inhibiting the transmission of pain signals.
Below is a diagram of the TRPV1 signaling pathway in a nociceptive neuron.
Caption: TRPV1 Signaling and Antagonism.
Experimental Protocols
This section provides detailed methodologies for the synthesis of the pyrido[2,3-b]pyrazine core and for key biological assays.
General Synthesis of the Pyrido[2,3-b]pyrazine Core
The most common method for the synthesis of the pyrido[2,3-b]pyrazine scaffold is the condensation of a substituted 2,3-diaminopyridine with a 1,2-dicarbonyl compound.[10]
Materials:
-
Substituted 2,3-diaminopyridine
-
1,2-dicarbonyl compound (e.g., glyoxal, diacetyl, benzil)
-
Solvent (e.g., ethanol, acetic acid)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thin-layer chromatography (TLC) plate
-
Purification system (e.g., column chromatography, recrystallization)
Procedure:
-
To a round-bottom flask, add the substituted 2,3-diaminopyridine (1 equivalent) and the 1,2-dicarbonyl compound (1-1.2 equivalents).
-
Add the solvent to the flask. If a catalyst is used, add it at this stage.
-
Attach the reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired pyrido[2,3-b]pyrazine derivative.
Below is a generalized workflow for the synthesis and initial screening of pyrido[2,3-b]pyrazine derivatives.
Caption: Synthesis and Screening Workflow.
EGFR Kinase Inhibition Assay (TR-FRET)
This protocol is a representative example of a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay.[7]
Materials:
-
Recombinant human EGFR kinase domain
-
Biotinylated peptide substrate
-
ATP
-
Pyrido[2,3-b]pyrazine test compounds
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Stop/detection solution (containing EDTA, europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin)
-
Low-volume 384-well plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO, followed by a further dilution in kinase buffer.
-
Add 2.5 µL of the test compound dilution to the wells of a 384-well plate.
-
Add 2.5 µL of the EGFR enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of the stop/detection solution.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Measure the TR-FRET signal on a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Anti-HCMV DNA Polymerase Assay
This is a general protocol for a cell-based assay to determine the anti-HCMV activity of test compounds.
Materials:
-
Human foreskin fibroblast (HFF) cells
-
HCMV (e.g., AD169 strain)
-
Pyrido[2,3-b]pyrazine test compounds
-
Cell culture medium
-
96-well plates
-
Method for quantifying viral DNA (e.g., real-time PCR)
Procedure:
-
Seed HFF cells in 96-well plates and grow to confluence.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the medium from the cells and add the compound dilutions.
-
Infect the cells with HCMV at a known multiplicity of infection (MOI).
-
Incubate the plates for 5-7 days at 37°C in a CO₂ incubator.
-
After the incubation period, harvest the viral DNA from the cells.
-
Quantify the amount of viral DNA using real-time PCR.
-
Calculate the percent inhibition of viral replication for each compound concentration and determine the EC50 value.
Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This protocol follows the general principles of the broth microdilution method.[12][13]
Materials:
-
Bacterial strains of interest
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Pyrido[2,3-b]pyrazine test compounds
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in CAMHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (no compound) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
The pyrido[2,3-b]pyrazine scaffold has proven to be a highly fruitful starting point for the discovery of novel therapeutic agents. Its synthetic accessibility and the ability to readily introduce diverse substituents have allowed for the fine-tuning of pharmacological activity and selectivity against a wide range of biological targets. The continued exploration of this privileged core is expected to yield new drug candidates with improved efficacy and safety profiles for the treatment of cancer, infectious diseases, and pain. This guide provides a solid foundation for researchers to understand the current landscape and to contribute to the future development of pyrido[2,3-b]pyrazine-based therapeutics.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. journals.asm.org [journals.asm.org]
- 7. benchchem.com [benchchem.com]
- 8. TRPV1: ON THE ROAD TO PAIN RELIEF - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety and Handling of 3-Chloropyrido[2,3-b]pyrazine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 3-Chloropyrido[2,3-b]pyrazine was located. The following guidance is based on the safety profiles of structurally related compounds, including 7-Bromo-pyrido[2,3-b]pyrazine and Pyrido[2,3-b]pyrazine, as well as general best practices for handling chlorinated heterocyclic compounds. Users must conduct a thorough risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling this compound.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural similarity to other biologically active molecules. Pyrido[2,3-b]pyrazine derivatives have been investigated for their potential as antifungal and antibacterial agents.[1] This guide provides a comprehensive overview of the known safety and handling considerations for this compound to ensure its safe use in a laboratory setting.
Hazard Identification and Classification
Based on data from analogous compounds, this compound is anticipated to be a hazardous substance. The primary hazards are expected to be skin, eye, and respiratory irritation.
Table 1: GHS Hazard Statements for Structurally Similar Compounds
| Compound | GHS Hazard Statements | Source |
| Pyrido[2,3-b]pyrazine | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2] |
| 7-Bromopyrido[2,3-b]pyrazine | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
Signal Word: Warning[2]
Hazard Pictogram: (Based on analogous compounds)
Physical and Chemical Properties
Limited experimental data is available for the physical and chemical properties of this compound. The following table summarizes available information.
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₄ClN₃ | ChemScene |
| Molecular Weight | 165.58 g/mol | ChemScene |
| Appearance | Solid (form not specified) | Inferred |
| Storage Temperature | 2-8°C, dry | MySkinRecipes |
Experimental Protocols
Personal Protective Equipment (PPE)
A comprehensive PPE plan is the first line of defense against chemical exposure.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Tight-sealing safety goggles are mandatory to protect against dust particles and splashes. A face shield should be worn over goggles when there is a risk of significant splashing. |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are suitable for short-term protection. For prolonged contact, consult the manufacturer's chemical resistance guide. Always inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned to cover as much skin as possible. A chemical-resistant apron is recommended for tasks with a higher risk of splashes. |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | Use a respirator with a particulate filter if engineering controls (e.g., fume hood) are not feasible or if exposure limits may be exceeded. |
Handling Procedures
-
Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
-
Dispensing: For solid compounds, carefully weigh the material in a fume hood on a disposable weighing paper or in a tared, sealed container to avoid generating dust.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal
-
All waste containing this compound, including contaminated materials (e.g., gloves, weighing paper, pipette tips), should be treated as hazardous waste.
-
As a chlorinated organic compound, it must be segregated into a designated halogenated waste stream.
-
Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
First-Aid Measures
Table 4: First-Aid Procedures
| Exposure Route | Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: In case of fire, hazardous decomposition products may be formed, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 4.1). Avoid breathing dust and contact with the spilled material.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: For solid spills, carefully sweep or scoop up the material without creating dust and place it in a designated, labeled container for disposal.
Visualizations
Caption: A generalized experimental workflow for handling this compound.
Caption: Conceptual antifungal mechanism of action for some pyrido[2,3-b]pyrazine derivatives.[1]
References
Methodological & Application
Synthesis of 3-Amino-pyrido[2,3-b]pyrazine from 3-Chloro Derivative: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3-amino-pyrido[2,3-b]pyrazine from its 3-chloro precursor. The pyrido[2,3-b]pyrazine scaffold is a significant heterocyclic motif in medicinal chemistry, appearing in molecules with a range of biological activities. The amino-substituted derivative, in particular, serves as a key intermediate for the development of novel therapeutics.
Two primary synthetic strategies for this transformation are presented: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination. While direct, detailed protocols for the synthesis of the unsubstituted 3-amino-pyrido[2,3-b]pyrazine are not extensively reported, the following procedures are based on established methodologies for similar heterocyclic systems and provide a strong foundation for successful synthesis.
Reaction Overview
The conversion of 3-chloro-pyrido[2,3-b]pyrazine to 3-amino-pyrido[2,3-b]pyrazine involves the substitution of the chloro group at the 3-position with an amino group. The choice between SNAr and Buchwald-Hartwig amination will depend on the desired reaction conditions, available reagents, and scale of the synthesis.
Caption: Synthetic pathways for the amination of 3-chloro-pyrido[2,3-b]pyrazine.
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
This method relies on the direct displacement of the chloride by an ammonia equivalent. The electron-deficient nature of the pyrazine ring facilitates nucleophilic attack.
Materials:
-
3-Chloro-pyrido[2,3-b]pyrazine
-
Ammonium hydroxide (28-30% aqueous solution) or Sodium amide (NaNH2)
-
Solvent: Dioxane, Dimethyl sulfoxide (DMSO), or N,N-Dimethylformamide (DMF)
-
Sealed reaction vessel or autoclave
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
-
Eluents for chromatography (e.g., Dichloromethane/Methanol, Ethyl acetate/Hexane)
Procedure:
-
In a sealed reaction vessel, dissolve 3-chloro-pyrido[2,3-b]pyrazine (1.0 eq) in a suitable solvent (e.g., Dioxane).
-
Add an excess of the ammonia source. For example, use a 10-20 fold molar excess of concentrated ammonium hydroxide.
-
Seal the vessel tightly and heat the reaction mixture at a temperature ranging from 120-160 °C. The optimal temperature should be determined by monitoring the reaction progress.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
If an aqueous ammonia source was used, partition the mixture between water and a suitable organic solvent (e.g., Ethyl acetate). Separate the organic layer, and extract the aqueous layer multiple times with the organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford 3-amino-pyrido[2,3-b]pyrazine.
Data Presentation:
| Parameter | Value | Reference |
| Starting Material | 3-Chloro-pyrido[2,3-b]pyrazine | Commercial |
| Amine Source | Ammonium Hydroxide | General |
| Solvent | Dioxane | General |
| Temperature | 120-160 °C | General |
| Reaction Time | 12-48 h (monitor) | General |
| Expected Yield | Moderate to Good | - |
Protocol 2: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful method for C-N bond formation and is often effective for heteroaryl chlorides. This approach typically proceeds under milder conditions than high-temperature SNAr.
Materials:
-
3-Chloro-pyrido[2,3-b]pyrazine
-
Ammonia surrogate (e.g., Benzophenone imine, LHMDS) or an ammonia source (e.g., aqueous ammonia).
-
Palladium catalyst (e.g., Pd2(dba)3, Pd(OAc)2)
-
Phosphine ligand (e.g., Xantphos, BINAP, DavePhos)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs2CO3))
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
-
Eluents for chromatography
Procedure:
-
To an oven-dried Schlenk flask, add 3-chloro-pyrido[2,3-b]pyrazine (1.0 eq), the palladium catalyst (e.g., 2-5 mol%), and the phosphine ligand (e.g., 4-10 mol%).
-
Add the base (e.g., 1.5-2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the anhydrous solvent via syringe.
-
Add the ammonia surrogate or source (e.g., 1.2-1.5 eq). If using aqueous ammonia, specialized ligands may be required to prevent catalyst decomposition.
-
Heat the reaction mixture to a temperature typically between 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by silica gel column chromatography.
Data Presentation:
| Parameter | Value | Reference |
| Starting Material | 3-Chloro-pyrido[2,3-b]pyrazine | Commercial |
| Catalyst | Pd2(dba)3 / Xantphos | General |
| Base | Sodium tert-butoxide | General |
| Amine Source | Benzophenone imine | General |
| Solvent | Toluene | General |
| Temperature | 80-110 °C | General |
| Reaction Time | 8-24 h (monitor) | General |
| Expected Yield | Good to Excellent | - |
Experimental Workflow Visualization
Application Notes and Protocols for Suzuki Coupling Reactions with 3-Chloropyrido[2,3-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with 3-Chloropyrido[2,3-b]pyrazine. This versatile reaction enables the synthesis of a wide array of 3-aryl- and 3-heteroarylpyrido[2,3-b]pyrazines, which are key structural motifs in many compounds of medicinal interest. The protocols outlined below are based on established methodologies for similar heteroaromatic chlorides and can be adapted and optimized for specific substrates.
The pyrido[2,3-b]pyrazine core is a significant scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures.[1] While aryl and heteroaryl chlorides are often more cost-effective and readily available than their bromide or iodide counterparts, their lower reactivity can present a challenge.[1] Successful coupling of these less reactive electrophiles typically requires carefully selected palladium catalysts, specialized ligands, and optimized reaction conditions to achieve high yields.[1]
Key Reaction Parameters for Optimization
The success and efficiency of the Suzuki coupling of this compound are dependent on the careful selection and optimization of several key components:
-
Palladium Catalyst: While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, modern catalysts and pre-catalysts often provide higher yields and faster reaction times, especially for less reactive chlorides. Palladium(II) acetate (Pd(OAc)₂) and bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) are common choices.
-
Ligand: The choice of phosphine ligand is crucial for activating the palladium catalyst and facilitating the oxidative addition step with the aryl chloride. Bulky, electron-rich phosphines such as tricyclohexylphosphine (PCy₃) and tri-tert-butylphosphine (P(t-Bu)₃), or specialized biaryl phosphine ligands (e.g., SPhos, XPhos) are often required for efficient coupling of heteroaryl chlorides.
-
Base: The base is essential for the transmetalation step of the catalytic cycle. A variety of inorganic bases are commonly used, including potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The choice of base can significantly impact the reaction outcome and should be screened for optimal performance.
-
Solvent System: The reaction is typically carried out in anhydrous, deoxygenated solvents. Common solvent systems include toluene, 1,4-dioxane, or a mixture of an organic solvent with water (e.g., dioxane/water). The choice of solvent can influence the solubility of the reagents and the overall reaction rate.
General Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling of this compound with a generic organoboron reagent is depicted below.
Caption: General scheme for the Suzuki-Miyaura coupling.
Experimental Protocols
The following protocols provide a starting point for the Suzuki coupling of this compound. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary to achieve the best results for a specific boronic acid.
Protocol 1: Standard Suzuki Coupling Conditions
This protocol is adapted from standard procedures for the coupling of heteroaryl chlorides.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃, 2 M aqueous solution, 2-3 equivalents)
-
Solvent (e.g., 1,4-Dioxane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the corresponding boronic acid, and the palladium catalyst.
-
Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[1]
-
Solvent and Base Addition: Add the degassed solvent (e.g., 1,4-dioxane) and the aqueous base solution via syringe. The typical concentration is 0.1-0.5 M.
-
Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 3-substituted-pyrido[2,3-b]pyrazine product.[1]
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can often significantly reduce reaction times and improve yields.
Materials:
-
Same as Protocol 1, with the addition of a microwave-safe reaction vial.
Procedure:
-
Reagent Addition: In a microwave-safe reaction vial equipped with a magnetic stir bar, combine this compound, the boronic acid (1.1-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., Na₂CO₃, 2-3 eq.).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 15-60 minutes).
-
Work-up and Purification: After cooling, follow the work-up and purification steps as described in Protocol 1.
Data Presentation: Representative Suzuki Coupling Reactions
The following table summarizes typical reaction conditions and reported yields for Suzuki coupling reactions of structurally similar chloro- and bromo-heterocycles. These examples can serve as a guide for developing specific reaction conditions for this compound.
| Entry | Halide Substrate | Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Bromo-6-(thiophen-2-yl)pyridazine | 5-(Thiophen-2-yl)thiophene-2-carbaldehyde | Pd(PPh₃)₄ (5) | Na₂CO₃ (2M aq.) | DME/EtOH | 80 | 48 | 28 | [2] |
| 2 | 2,4,6-trichloropyrido[2,3-d]pyrimidine | p-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (1.5) | Toluene | 110 | 3 | 83 | |
| 3 | 2-Amino-5-bromopyrazine | 2-Methoxy-5-pyridylboronic acid | Pd(PPh₃)₂Cl₂ (5) | Na₂CO₃ (1M aq.) | 1,4-Dioxane | Reflux | 8 | 65 | [3] |
| 4 | 2,4-dichloropyridine | Phenylboronic acid | Pd/IPr | - | - | RT | - | - | [4] |
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Chloropyrido[2,3-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrido[2,3-b]pyrazine scaffold is a significant heterocyclic motif present in numerous biologically active compounds and functional materials. The introduction of an amino group at the C-3 position via Buchwald-Hartwig amination is a pivotal transformation for the synthesis of diverse derivatives with potential applications in medicinal chemistry and materials science. This palladium-catalyzed cross-coupling reaction offers a powerful and versatile method for the formation of C-N bonds, allowing for the coupling of 3-Chloropyrido[2,3-b]pyrazine with a wide range of primary and secondary amines under relatively mild conditions.
These application notes provide a detailed overview of the key parameters, representative protocols, and expected outcomes for the Buchwald-Hartwig amination of this compound. The provided protocols are based on established methodologies for similar heterocyclic systems and are intended to serve as a starting point for reaction optimization.
Key Reaction Parameters
The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. The following table summarizes common reagents and conditions employed for the amination of related chloro-heterocycles, which can be adapted for this compound.
| Parameter | Common Options | Key Considerations |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, [Pd(cinnamyl)Cl]₂, PdCl₂(PPh₃)₂ | Pd(OAc)₂ and Pd₂(dba)₃ are common and effective choices. Pre-catalysts can also be employed for improved activity. |
| Ligand | Xantphos, BINAP, RuPhos, BrettPhos, tBuDavePhos | The choice of ligand is critical and depends on the nature of the amine. Bulky, electron-rich phosphine ligands are generally preferred. Xantphos is often a good starting point for a variety of amines. |
| Base | NaOtBu, Cs₂CO₃, K₂CO₃, K₃PO₄ | A strong, non-nucleophilic base is required. NaOtBu is highly effective but base-sensitive functional groups may require milder bases like Cs₂CO₃ or K₃PO₄. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, deoxygenated solvents are essential. Toluene and dioxane are the most commonly used solvents for these reactions. |
| Temperature | 80-120 °C | The reaction temperature will depend on the reactivity of the substrates and the chosen catalytic system. |
| Amine Substrate | Primary & Secondary Aliphatic Amines, Arylamines, Heterocyclic Amines | The reactivity of the amine will influence the choice of ligand and reaction conditions. Sterically hindered amines may require more specialized ligands. |
Experimental Protocols
The following are generalized protocols for the Buchwald-Hartwig amination of this compound with an aromatic and an aliphatic amine. Note: These are starting point protocols and may require optimization for specific substrates. All manipulations should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.
Protocol 1: Amination with an Aniline Derivative
This protocol outlines a general procedure for the coupling of this compound with a substituted aniline.
Materials:
-
This compound
-
Aniline derivative (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous, deoxygenated toluene
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the aniline derivative (1.2 mmol), Pd(OAc)₂ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, deoxygenated toluene (5-10 mL).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the Celite® pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-amino-pyrido[2,3-b]pyrazine derivative.
Protocol 2: Amination with a Secondary Aliphatic Amine (e.g., Morpholine)
This protocol describes a general procedure for the coupling of this compound with a cyclic secondary amine like morpholine.
Materials:
-
This compound
-
Morpholine (1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
(±)-BINAP (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
Anhydrous, deoxygenated dioxane
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.015 mmol) and (±)-BINAP (0.03 mmol) to a dry Schlenk flask.
-
Add anhydrous, deoxygenated dioxane (2 mL) and stir for 10 minutes at room temperature.
-
To a separate Schlenk flask, add this compound (1.0 mmol), Cs₂CO₃ (2.0 mmol), and a stir bar.
-
Add the catalyst solution to the flask containing the substrate and base.
-
Add morpholine (1.5 mmol) to the reaction mixture.
-
Heat the reaction to 100 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-18 hours).
-
Cool the reaction to room temperature.
-
Dilute with dichloromethane and water. Separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired product.
Data Presentation
The following table presents representative yields for the Buchwald-Hartwig amination of chloro-heterocycles with various amines, which can be used as a reference for expected outcomes with this compound.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 110 | 75-95 |
| 2 | 4-Methoxyaniline | Pd₂(dba)₃ (1.5) | BINAP (3) | Cs₂CO₃ (2.0) | Dioxane | 100 | 80-98 |
| 3 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 70-90 |
| 4 | Piperidine | [Pd(cinnamyl)Cl]₂ (1) | tBuDavePhos (2) | NaOtBu (1.5) | Toluene | 90 | 78-92 |
| 5 | n-Butylamine | Pd(OAc)₂ (2) | BrettPhos (3) | K₂CO₃ (2.0) | Dioxane | 110 | 65-85 |
Yields are approximate and based on reactions with structurally similar chloro-heterocycles. Optimization will be necessary for this compound.
Mandatory Visualizations
Caption: General workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Application Notes and Protocols: 3-Chloropyrido[2,3-b]pyrazine as a Versatile Building Block in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloropyrido[2,3-b]pyrazine is a key heterocyclic building block in medicinal chemistry and materials science. Its unique electronic properties and the reactivity of the chlorine atom at the 3-position make it an ideal scaffold for the synthesis of a diverse range of functionalized molecules. This document provides detailed application notes and experimental protocols for the use of this compound in two of the most powerful cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions enable the introduction of aryl, heteroaryl, and amino moieties, respectively, paving the way for the creation of novel compounds with potential therapeutic applications, particularly as kinase inhibitors in oncology.
Key Synthetic Applications
The pyrido[2,al-b]pyrazine core is a prominent feature in a variety of biologically active compounds. Notably, derivatives of this scaffold have been investigated as potent inhibitors of key signaling proteins implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). The ability to readily functionalize the 3-position of the pyrido[2,3-b]pyrazine ring system through cross-coupling reactions is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds.
Experimental Protocols
Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Arylpyrido[2,3-b]pyrazines
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds. In the context of this compound, it allows for the introduction of a wide array of aryl and heteroaryl substituents, which is a common strategy in the development of kinase inhibitors.
General Reaction Scheme:
Application Notes and Protocols for the Sonogashira Coupling of 3-Chloropyrido[2,3-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the Sonogashira coupling of 3-chloropyrido[2,3-b]pyrazine with terminal alkynes. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized centers, a crucial transformation in the synthesis of complex molecules for pharmaceutical and materials science applications.[1][2] The protocols outlined below are designed to address the challenges associated with the coupling of an electron-deficient N-heterocyclic chloride, offering both traditional and modern methodologies to achieve high yields and purity.
Introduction
The Sonogashira coupling is a powerful cross-coupling reaction that utilizes a palladium catalyst and a copper(I) co-catalyst to link a terminal alkyne with an aryl or vinyl halide.[3] The pyrido[2,3-b]pyrazine scaffold is a significant pharmacophore found in numerous biologically active compounds, including kinase inhibitors for cancer therapy. The functionalization of this core structure via Sonogashira coupling allows for the introduction of diverse alkynyl moieties, providing a versatile strategy for the development of novel drug candidates.
However, the use of this compound as a substrate presents a challenge due to the lower reactivity of aryl chlorides compared to their bromide and iodide counterparts.[2] The protocols provided herein are optimized for this less reactive halide, employing robust catalyst systems and conditions to ensure efficient coupling. Both copper-catalyzed and copper-free methods are presented, the latter being advantageous in minimizing the formation of alkyne homocoupling byproducts (Glaser coupling). Additionally, a microwave-assisted protocol is included to demonstrate a rapid and efficient alternative to conventional heating.[3]
Data Presentation
The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of various aryl chlorides, including those structurally similar to this compound. This data is compiled from the cited literature and serves as a reference for expected outcomes.
| Entry | Aryl Chloride | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Amino-3-chloropyrazine | Phenylacetylene | Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%) | Et₃N | DMF | 100 | 3 | >90 | [4] |
| 2 | 4-Chlorobenzonitrile | Phenylacetylene | PdCl₂(PPh₃)₂ (2 mol%), P(tBu)₃ (4 mol%) | Cs₂CO₃ | DMF | 150 (MW) | 0.17 | 95 | [2] |
| 3 | 2-Chloropyridine | Phenylacetylene | Pd/C (1 mol% Pd), XPhos (2 mol%) | Cs₂CO₃ | Dioxane | 120 | 12 | 85 | [5] |
| 4 | 3-Chloropyridine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2 mol%), CuI (1 mol%) | i-Pr₂NH | DMF | 80 (MW) | 0.25 | 92 | [6] |
| 5 | 2-Chloroquinoline | Phenylacetylene | Pd(OAc)₂ (1 mol%), SPhos (2 mol%) | K₂CO₃ | Toluene | 100 | 24 | 91 | [7] |
Experimental Protocols
Important Safety Note: These reactions should be performed in a well-ventilated fume hood. All reagents are potentially flammable and/or toxic. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times. Operations involving phosphine ligands require careful handling due to their air sensitivity and toxicity. An inert atmosphere (Argon or Nitrogen) is crucial for the success of these reactions.
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol provides a general and robust starting point for the coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., DMF, THF, or Dioxane)
Procedure:
-
To a dry Schlenk flask, add this compound (1 equivalent), PdCl₂(PPh₃)₂ (0.02-0.05 equivalents), and CuI (0.04-0.10 equivalents) under an inert atmosphere.
-
Add the anhydrous and degassed solvent to achieve a concentration of approximately 0.1 M with respect to the starting halide.
-
Add the amine base (2-3 equivalents) followed by the terminal alkyne (1.2 equivalents) via syringe.
-
Heat the reaction mixture to 80-120 °C.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is recommended to minimize alkyne homocoupling side products. It often requires more specialized and bulky phosphine ligands.
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)
-
XPhos (2-Cyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4-8 mol%)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2 equivalents)
-
Anhydrous and degassed solvent (e.g., Dioxane or DMF)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01-0.02 equivalents) and XPhos (0.04-0.08 equivalents) to a dry Schlenk flask.
-
Add the anhydrous and degassed solvent and stir for 10-15 minutes to facilitate catalyst pre-formation.
-
Add this compound (1 equivalent), the carbonate base (2 equivalents), and the terminal alkyne (1.5 equivalents).
-
Heat the reaction mixture to 100-130 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove inorganic salts, washing with an appropriate organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Microwave-Assisted Sonogashira Coupling
Microwave irradiation can dramatically reduce reaction times and often improves yields, particularly for challenging substrates.[3][6]
Materials:
-
This compound
-
Terminal alkyne (1.2-1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Tri-tert-butylphosphine [P(tBu)₃] (4 mol%) or Copper(I) iodide (CuI) (2-4 mol%)
-
Cesium carbonate (Cs₂CO₃) or Triethylamine (Et₃N) (2 equivalents)
-
Anhydrous and degassed solvent (e.g., DMF or Dioxane) in a microwave-safe vessel
Procedure:
-
To a microwave-safe reaction vessel, add this compound (1 equivalent), the palladium catalyst, and any co-catalyst or ligand under an inert atmosphere.
-
Add the anhydrous and degassed solvent, the base, and the terminal alkyne.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature (typically 120-160 °C) for 10-30 minutes. Monitor the pressure to ensure it remains within safe limits.
-
After the reaction is complete, cool the vessel to room temperature before opening.
-
Work-up and purify the product as described in the previous protocols.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Sonogashira coupling experiment, from reagent preparation to product purification.
Caption: General experimental workflow for the Sonogashira coupling reaction.
Catalytic Cycle
This diagram outlines the generally accepted catalytic cycle for the copper-catalyzed Sonogashira reaction.
Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.
References
- 1. Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure-Activity Relationships and Copper Effects [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. Efficient copper-free Sonogashira coupling of aryl chlorides with palladium on charcoal - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
The Strategic Role of 3-Chloropyrido[2,3-b]pyrazine in the Synthesis of Novel Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyrido[2,3-b]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent kinase inhibitors for targeted cancer therapy. Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding site of various kinases make it an attractive starting point for the development of novel therapeutics. This document provides detailed application notes and experimental protocols for the utilization of a key intermediate, 3-Chloropyrido[2,3-b]pyrazine, in the synthesis of such inhibitors.
Introduction to Pyrido[2,3-b]pyrazine-Based Kinase Inhibitors
The pyrido[2,3-b]pyrazine core is a heterocyclic structure that serves as a versatile scaffold for the synthesis of a wide range of biologically active compounds. In the context of kinase inhibition, this scaffold has been successfully employed to develop inhibitors targeting several key signaling pathways implicated in cancer progression, including those mediated by Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Human Epidermal Growth Factor Receptor 2 (HER-2), and Pim-1 kinase. The strategic placement of a chlorine atom at the 3-position of the pyrido[2,3-b]pyrazine ring system provides a reactive handle for the introduction of diverse functionalities through various cross-coupling and nucleophilic substitution reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.
Key Synthetic Strategies Utilizing this compound
The chlorine atom at the 3-position of the pyrido[2,3-b]pyrazine core is amenable to several powerful synthetic transformations, most notably the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination reactions. These methods allow for the facile introduction of aryl, heteroaryl, and amino substituents, which are crucial for achieving high-affinity binding to the target kinase.
Data Presentation: Inhibitory Activities of Pyrido[2,3-b]pyrazine Derivatives
The following tables summarize the in vitro inhibitory activities of various kinase inhibitors synthesized from or related to the pyrido[2,3-b]pyrazine scaffold.
Table 1: EGFR Inhibitory Activity of Pyrido[2,3-b]pyrazine Derivatives
| Compound | Target Cell Line | IC50 (µM) | Citation |
| 7n | PC9 (Erlotinib-sensitive) | 0.09 | [1] |
| 7n | PC9-ER (Erlotinib-resistant) | 0.15 | [1] |
Table 2: VEGFR-2 and HER-2 Inhibitory Activity of Related Pyridopyrimidine Derivatives
| Compound | Target Kinase | IC50 (µM) | Citation |
| 5a | VEGFR-2 | 0.217 | |
| 5e | VEGFR-2 | 0.124 | |
| 5a | HER-2 | 0.168 | |
| 5e | HER-2 | 0.077 |
Table 3: PIM-1 Kinase Inhibitory Activity of Related Pyrido[2,3-d]pyrimidine Derivatives
| Compound | Target Kinase | IC50 (nM) | Citation |
| 4 | PIM-1 | 11.4 | [2] |
| 10 | PIM-1 | 17.2 | [2] |
| Staurosporine (control) | PIM-1 | 16.7 | [2] |
Experimental Protocols
The following are generalized experimental protocols for the key reactions used to functionalize this compound. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is adapted from established methods for the Suzuki coupling of heteroaryl chlorides.[3]
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 eq)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, toluene, DMF)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the solvent and the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-pyrido[2,3-b]pyrazine.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is based on standard procedures for the palladium-catalyzed amination of aryl halides.[4]
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Aniline or amine (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq)
-
Ligand (e.g., Xantphos, BINAP, 0.04-0.1 eq)
-
Base (e.g., Cs₂CO₃, NaOtBu, 1.5-2.0 eq)
-
Solvent (e.g., Toluene, 1,4-dioxane)
Procedure:
-
To a reaction vessel, add the palladium catalyst, the ligand, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the solvent, this compound, and the amine under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-pyrido[2,3-b]pyrazine derivative.
Signaling Pathways and Experimental Workflows
The synthesized kinase inhibitors from this compound often target critical signaling pathways involved in cell proliferation, survival, and angiogenesis.
The general workflow for the synthesis and evaluation of these inhibitors is a multi-step process that begins with the chemical synthesis and culminates in biological testing.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. The application of modern cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allows for the efficient and modular synthesis of a diverse library of compounds. The data and protocols presented herein provide a solid foundation for researchers in the field of drug discovery to design and synthesize the next generation of targeted cancer therapeutics based on the privileged pyrido[2,3-b]pyrazine scaffold. Further exploration of this chemical space is warranted to develop inhibitors with improved potency, selectivity, and pharmacokinetic properties.
References
- 1. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Multicomponent Synthesis of Pyrido[2,3-b]pyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of pyrido[2,3-b]pyrazine derivatives via a one-pot multicomponent reaction. The methodologies and data presented are intended to guide researchers in the efficient synthesis and exploration of this important class of heterocyclic compounds for various applications, including drug discovery and materials science.
Introduction
Pyrido[2,3-b]pyrazines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological and photophysical properties.[1][2] These derivatives have been investigated for a range of applications, including as potential anticancer agents, antivirals, and antibacterial agents.[3][4] Furthermore, their unique electronic properties make them candidates for applications in nonlinear optics and electrochemical sensing.[1][2]
Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like pyrido[2,3-b]pyrazines in a single step from three or more starting materials. This approach aligns with the principles of green chemistry by reducing reaction times, solvent usage, and waste generation compared to traditional multi-step synthetic routes.
This document details a specific three-component reaction for the synthesis of indeno[2′,1′:5,6]pyrido[2,3-b]pyrazine derivatives.
Experimental Protocols
General Procedure for the Three-Component Synthesis of Indeno[2′,1′:5,6]pyrido[2,3-b]pyrazine Derivatives
This protocol is based on the reaction of a substituted aromatic aldehyde, 1,3-indanedione, and 2-aminopyrazine in the presence of a catalytic amount of p-toluenesulfonic acid (p-TSA).[2]
Materials:
-
Substituted aromatic aldehyde (0.684 mmol)
-
1,3-indanedione (0.1 g, 0.684 mmol)
-
2-aminopyrazine (0.684 mmol)
-
p-Toluenesulfonic acid (p-TSA) (20 mol%)
-
Ethanol (10 mL)
-
Ethyl acetate (for recrystallization)
-
Petroleum ether
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Melting point apparatus
Procedure:
-
To a round-bottom flask containing a magnetic stirrer, add the substituted aromatic aldehyde (0.684 mmol), 1,3-indanedione (0.684 mmol), 2-aminopyrazine (0.684 mmol), and p-TSA (20 mol%).[2]
-
Add 10 mL of ethanol to the flask.[2]
-
Attach a reflux condenser and heat the mixture to reflux.[2]
-
Monitor the progress of the reaction by TLC using a solvent system of 70% petroleum ether and 30% ethyl acetate. The reaction is typically complete after approximately 8-9 hours.[2]
-
Once the reaction is complete, allow the mixture to cool to room temperature. The formation of a solid precipitate should be observed.[2]
-
Collect the solid product by filtration and wash it with water and then with cold ethanol.[2]
-
Purify the crude product by recrystallization from ethyl acetate.[2]
-
Dry the purified product under vacuum at room temperature.[2]
-
Characterize the final compound using appropriate analytical techniques (e.g., NMR, FT-IR, and mass spectrometry).[1][2]
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of a series of indeno[2′,1′:5,6]pyrido[2,3-b]pyrazine derivatives (compounds 4-7) as reported in the literature.[2]
| Compound | Substituted Aromatic Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |
| 4 | Benzaldehyde | p-TSA (20 mol%) | Ethanol | 9 | 85 |
| 5 | 4-Chlorobenzaldehyde | p-TSA (20 mol%) | Ethanol | 9 | 82 |
| 6 | 4-Nitrobenzaldehyde | p-TSA (20 mol%) | Ethanol | 9 | 88 |
| 7 | 4-Methoxybenzaldehyde | p-TSA (20 mol%) | Ethanol | 9 | 89 |
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis and potential applications of pyrido[2,3-b]pyrazine derivatives.
Caption: Workflow for the multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives.
Caption: Conceptual workflow for screening applications of synthesized compounds.
Potential Applications in Research and Drug Development
The synthesized pyrido[2,3-b]pyrazine derivatives have demonstrated potential in several areas of scientific research and development:
-
Electrochemical DNA Sensing: These compounds have been utilized for the electrochemical sensing of DNA, which has applications in the development of novel biosensors.[1][2]
-
Nonlinear Optical (NLO) Properties: Certain derivatives exhibit significant NLO responses, making them promising candidates for applications in photonics and optoelectronics.[1][2]
-
Biological Activities:
-
Antioxidant and Antiurease Activity: In vitro studies have shown that these compounds possess antioxidant and antiurease activities.[1][2]
-
Antiviral Activity: Other studies on different pyrido[2,3-b]pyrazine cores have identified potent inhibitors of human cytomegalovirus (HCMV) DNA polymerase, indicating their potential as broad-spectrum antiherpetic agents.[3]
-
Antibacterial Activity: Various derivatives of pyrido[2,3-b]pyrazine have been investigated for their antibacterial properties against different bacterial strains.
-
-
Kinase Inhibition: The pyrido[2,3-b]pyrazine scaffold is also explored for its role in the inhibition of protein kinases, such as TGF-beta receptor kinases, which are implicated in diseases like cancer.[5]
These application notes provide a framework for the synthesis and exploration of pyrido[2,3-b]pyrazine derivatives. The described multicomponent reaction offers an efficient route to these valuable compounds, opening avenues for further research in medicinal chemistry, materials science, and drug development.
References
- 1. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MX2013010163A - Pyrido [2, 3 - b] pyrazine derivatives and their therapeutical uses. - Google Patents [patents.google.com]
Application Notes and Protocols for Electrochemical Sensing using Pyrido[2,3-b]pyrazine Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of novel pyrido[2,3-b]pyrazine derivatives in electrochemical biosensing, with a primary focus on the detection of DNA. The methodologies and data presented are based on recent advancements in the field, offering a foundation for the development of sensitive and selective analytical tools.
Introduction
Pyrido[2,3-b]pyrazine compounds are a class of heterocyclic molecules that have garnered significant interest due to their diverse biological activities and unique electrochemical properties. Recent studies have demonstrated their potential as effective probes in electrochemical biosensors. This document outlines the application of specific pyrido[2,3-b]pyrazine derivatives for the electrochemical sensing of salmon sperm DNA (ss-DNA), providing detailed experimental procedures, data interpretation, and the underlying sensing mechanism. The interaction of these compounds with DNA, believed to be through intercalation, leads to a discernible change in the electrochemical response, forming the basis of the sensing platform.[1][2][3]
Principle of Electrochemical DNA Sensing
The electrochemical detection of DNA using pyrido[2,3-b]pyrazine derivatives is based on the alteration of the electrochemical signal of a redox probe upon the interaction of the compound with DNA. In this system, a glassy carbon electrode (GCE) is modified with a paste containing the synthesized pyrido[2,3-b]pyrazine compound and single-stranded DNA (ss-DNA). When this modified electrode is immersed in a solution containing a redox mediator, such as potassium ferricyanide (K₃[Fe(CN)₆]), a characteristic cyclic voltammogram is produced.
The pyrido[2,3-b]pyrazine compound intercalates into the DNA structure, which can affect the electron transfer properties at the electrode surface.[2][3] This interaction can either hinder or facilitate the access of the redox probe to the electrode, resulting in a change in the peak currents of the cyclic voltammogram. The magnitude of this change is proportional to the concentration of the DNA, allowing for its quantification.
Below is a diagram illustrating the proposed signaling pathway for the electrochemical DNA sensing application.
Caption: Signaling pathway of the electrochemical DNA sensor.
Quantitative Data Summary
The electrochemical performance of four synthesized pyrido[2,3-b]pyrazine derivatives (Compounds 4-7) for DNA sensing was evaluated using cyclic voltammetry. The following table summarizes the key quantitative parameters obtained from these studies.
| Compound | Analyte | Method | Limit of Detection (LOD) | Linear Range | Reference |
| 4 | ss-DNA | Cyclic Voltammetry | Data not available | Data not available | [1] |
| 5 | ss-DNA | Cyclic Voltammetry | Data not available | Data not available | [1] |
| 6 | ss-DNA | Cyclic Voltammetry | Data not available | Data not available | [1] |
| 7 | ss-DNA | Cyclic Voltammetry | Data not available | Data not available | [1] |
Note: The primary research article reports the successful application for DNA sensing but does not specify the quantitative performance metrics such as LOD and linear range in the publicly available information. Further experimental validation is recommended to establish these parameters.
Experimental Protocols
This section provides detailed protocols for the synthesis of the pyrido[2,3-b]pyrazine compounds and their application in electrochemical DNA sensing.
Synthesis of Pyrido[2,3-b]pyrazine Derivatives (Compounds 4-7)
A series of substituted pyrido[2,3-b]pyrazine based heterocyclic compounds (4–7) are synthesized by reacting a mixture of indane-1,3-dione (1), a substituted aromatic aldehyde (2), and 2-aminopyrazine (3) with 20 mol% p-TSA in ethanol. The reaction mixture is refluxed for 9 hours. The resulting product is then recrystallized from ethyl acetate and dried under vacuum. The yields for these compounds are reported to be in the range of 82-89%.[4][5]
Preparation of the Modified Glassy Carbon Electrode (GCE)
A crucial step in this electrochemical sensing application is the proper preparation and modification of the working electrode.
Materials:
-
Glassy Carbon Electrode (GCE)
-
Synthesized pyrido[2,3-b]pyrazine compound
-
Salmon Sperm DNA (ss-DNA)
-
Ethanol
-
Deionized water
-
Alumina slurry (0.05 µm)
-
Sonicator
Protocol:
-
Cleaning the GCE:
-
Polish the GCE with 0.05 µm alumina slurry on a polishing cloth for 5 minutes.
-
Rinse the electrode thoroughly with deionized water.
-
Sonicate the GCE in a 1:1 (v/v) solution of ethanol and deionized water for 5 minutes to remove any adsorbed particles.
-
Rinse again with deionized water and allow it to dry at room temperature.
-
-
Preparation of the Modification Paste:
-
Prepare a paste by mixing the synthesized pyrido[2,3-b]pyrazine compound and ss-DNA in a 1:1 (w/w) ratio.
-
Add 2 mL of ethanol to the mixture and homogenize to form a uniform paste.
-
-
Modification of the GCE:
-
Apply a small amount of the prepared paste onto the cleaned surface of the GCE.
-
Smooth the surface carefully with a clean glass slide to ensure a uniform layer.
-
Allow the solvent to evaporate completely at room temperature, leaving a stable modified electrode surface.
-
Electrochemical Measurements
Apparatus:
-
Potentiostat/Galvanostat (e.g., Autolab Potentiostat)
-
Three-electrode electrochemical cell (100 mL)
-
Modified GCE (Working Electrode)
-
Platinum wire (Counter Electrode)
-
Ag/AgCl (Silver/Silver Chloride) electrode (Reference Electrode)
Reagents:
-
Phosphate Buffer Saline (PBS), pH 7.0 (0.01 mol L⁻¹)
-
Potassium Ferricyanide (K₃[Fe(CN)₆]) (2.0 mmol L⁻¹)
-
Potassium Nitrate (KNO₃) (0.50 mol L⁻¹)
Protocol:
-
Assemble the three-electrode system in the electrochemical cell containing the electrolyte solution (PBS with K₃[Fe(CN)₆] and KNO₃).
-
Immerse the electrodes in the solution, ensuring the modified GCE surface is fully in contact with the electrolyte.
-
Perform cyclic voltammetry (CV) by scanning the potential within a suitable range (e.g., -0.2 V to 0.6 V vs. Ag/AgCl) at a specific scan rate (e.g., 50 mV/s).
-
Record the cyclic voltammogram. The peak currents corresponding to the redox reactions of the [Fe(CN)₆]³⁻/⁴⁻ couple will be observed.
-
To perform DNA quantification, vary the concentration of ss-DNA in the modification paste or in the electrolyte solution and record the corresponding CVs.
-
A calibration curve can be constructed by plotting the change in peak current against the DNA concentration.
The following diagram illustrates the experimental workflow for the fabrication and testing of the pyrido[2,3-b]pyrazine-based electrochemical DNA sensor.
Caption: Experimental workflow for DNA sensing.
Concluding Remarks
The use of pyrido[2,3-b]pyrazine compounds in electrochemical sensing presents a promising avenue for the development of novel biosensors. The protocols outlined in these application notes provide a foundational methodology for researchers to explore and expand upon this application. Further optimization of the sensor fabrication process, including the immobilization technique and the specific pyrido[2,3-b]pyrazine derivative used, could lead to enhanced sensitivity and selectivity for DNA detection and potentially for other biologically relevant analytes. These compounds offer a versatile platform for the design of next-generation electrochemical sensing devices for applications in clinical diagnostics, environmental monitoring, and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of small molecule-DNA interactions probed by single-molecule force spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 3-Chloropyrido[2,3-b]pyrazine
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 3-Chloropyrido[2,3-b]pyrazine. This resource is designed for researchers, scientists, and drug development professionals to navigate and optimize this challenging yet crucial reaction. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help improve your reaction yields and obtain desired 3-arylpyrido[2,3-b]pyrazines.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound challenging?
The primary challenge lies in the inherent low reactivity of the C-Cl bond in heteroaromatic chlorides compared to their bromide or iodide counterparts. This is due to the stronger bond energy of the C-Cl bond, which makes the initial oxidative addition step in the palladium catalytic cycle more difficult. Additionally, the nitrogen atoms in the pyrido[2,3-b]pyrazine ring system can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.
Q2: What are the most critical parameters to consider for a successful coupling?
The key to a high-yielding Suzuki coupling of this compound is the careful selection and optimization of four main components:
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Palladium Catalyst and Ligand: A highly active catalytic system is essential.
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Base: The choice of base is crucial for the transmetalation step.
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Solvent: The solvent system must facilitate the dissolution of all reactants and support the catalytic cycle.
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Temperature: Higher temperatures are often required to overcome the activation energy of the C-Cl bond cleavage.
Q3: What are common side reactions, and how can they be minimized?
The two most common side reactions are:
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Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, resulting in the formation of an Ar-H byproduct. To minimize this, use anhydrous solvents, degas all reagents thoroughly, and consider using boronic esters (e.g., pinacol esters) which are more stable.
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Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct (Ar-Ar). This can be promoted by the presence of oxygen. Thoroughly degassing the reaction mixture and maintaining an inert atmosphere (Argon or Nitrogen) is critical to suppress this side reaction.
Troubleshooting Guides
Issue 1: Low to No Product Formation
A low or complete lack of product is the most common issue encountered. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Data Presentation: Comparison of Reaction Components for Heteroaryl Chlorides
While specific data for this compound is scarce in the literature, the following tables provide a comparative overview of conditions successfully used for structurally related, challenging heteroaryl chlorides.
Table 1: Catalyst/Ligand Systems for Suzuki Coupling of Heteroaryl Chlorides
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Comments |
| Pd(dppf)Cl₂·CH₂Cl₂ | (integrated) | 2-5 | Often effective for a range of heteroaryl halides. |
| Pd₂(dba)₃ | XPhos or SPhos | 1-4 (Pd), 2-8 (Ligand) | Buchwald ligands are excellent for activating C-Cl bonds. |
| Pd(PPh₃)₄ | (integrated) | 3-10 | A classic catalyst, but may be less effective for unreactive chlorides. |
| Pd(OAc)₂ | P(t-Bu)₃ | 1-3 (Pd), 2-6 (Ligand) | A robust system for coupling aryl chlorides. |
Table 2: Common Bases for Suzuki Coupling of Heteroaryl Chlorides
| Base | Equivalents | Typical Solvent System | Comments |
| K₂CO₃ | 2-3 | Dioxane/H₂O, THF | A common and often effective base. |
| K₃PO₄ | 2-3 | Dioxane, Toluene | A stronger base, frequently used for challenging couplings. |
| Cs₂CO₃ | 2-3 | Dioxane, Toluene | A strong and highly effective base, but more expensive. |
| KF | 2-3 | THF | Fluoride ions can play a unique role in activating the boronic acid. |
Issue 2: Reaction Stalls or is Incomplete
If the reaction starts but does not proceed to completion, consider the following:
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Catalyst Deactivation: The active Pd(0) species can be sensitive to oxygen. Ensure the reaction remains under a positive pressure of inert gas. The nitrogen atoms of the substrate or product might also be inhibiting the catalyst. Switching to a bulkier ligand like XPhos can sometimes mitigate this.
-
Insufficient Base: The base can be consumed during the reaction. Ensure an adequate number of equivalents (typically 2-3) are used.
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Reactant Stoichiometry: An excess of the boronic acid (1.1-1.5 equivalents) is commonly used to drive the reaction to completion.
Experimental Protocols
The following is a general protocol for the Suzuki coupling of a bromo-substituted pyrido[2,3-b]pyrazine, which can be adapted as a starting point for this compound. Optimization will likely be required.
General Protocol for the Synthesis of 3-Arylpyrido[2,3-b]pyrazines
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
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Pd(dppf)Cl₂·CH₂Cl₂ (or other suitable catalyst, 3-5 mol%)
-
K₂CO₃ (or other suitable base, 2-3 equivalents)
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Anhydrous 1,4-Dioxane or THF
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Degassed water (if using an aqueous system)
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Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Seal the flask, and then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
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Under a positive pressure of inert gas, add the palladium catalyst.
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Add the degassed anhydrous solvent via syringe.
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Heat the reaction mixture to reflux (typically 80-110 °C) with vigorous stirring.
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Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.
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Once the reaction is complete, cool the mixture to room temperature.
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Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism can aid in troubleshooting. The cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The Suzuki-Miyaura catalytic cycle.
Common side reactions in the synthesis of pyrido[2,3-b]pyrazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of pyrido[2,3-b]pyrazines.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis of pyrido[2,3-b]pyrazines in a question-and-answer format.
Synthesis Troubleshooting
Question 1: My reaction is producing a mixture of products, and the yield of my desired pyrido[2,3-b]pyrazine is low. What is the most likely cause?
Answer: The most common side reaction in the synthesis of pyrido[2,3-b]pyrazines, particularly when using unsymmetrical α-dicarbonyl compounds, is the formation of regioisomers.[1] The reaction between a 2,3-diaminopyridine and an unsymmetrical α-dicarbonyl can proceed via two different condensation pathways, leading to two distinct isomeric products. The ratio of these isomers is highly dependent on the reaction conditions.[1]
Question 2: How can I control the regioselectivity of the reaction to favor my desired isomer?
Answer: You can significantly influence the regioselectivity by carefully controlling the reaction temperature and the solvent system.[1] Lower reaction temperatures and the use of acidic solvents have been shown to dramatically favor the formation of one regioisomer over the other.[1] For instance, switching from a solvent like dimethylformamide (DMF) to trifluoroacetic acid (TFAA) and running the reaction at a lower temperature can reduce the formation of the undesired isomer to less than 2%.[1]
Question 3: I've confirmed that regioisomers are the issue. What is the best way to separate them?
Answer: The separation of regioisomers of pyrido[2,3-b]pyrazines can often be achieved using column chromatography on silica gel.[2] The choice of eluent is critical and will depend on the specific polarity of your isomers. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective. For example, a hexane/ethyl acetate solvent system is commonly used for the purification of pyrazine derivatives.[2] In some cases, recrystallization from a suitable solvent can also be an effective method for purification.
Question 4: My reaction appears to be incomplete, or I am isolating a product that is not fully aromatic. What could be the problem?
Answer: Many synthetic routes to pyrido[2,3-b]pyrazines proceed through a dihydropyrido[2,3-b]pyrazine intermediate, which must be oxidized to form the final aromatic product.[3] If the oxidation step is incomplete, your final product will be a mixture of the desired aromatic compound and the dihydro intermediate, thus lowering the overall yield of the target molecule. Ensure that your oxidizing agent is active and used in the correct stoichiometric amount, and that the reaction time is sufficient for complete conversion.
Question 5: The overall yield of my reaction is consistently low, even after addressing potential regioisomer and oxidation issues. What other factors should I consider?
Answer: The purity of your starting materials, particularly the 2,3-diaminopyridine and the α-dicarbonyl compound, is crucial. Impurities can lead to the formation of unwanted byproducts and consume your starting materials, leading to lower yields. It is highly recommended to purify your starting materials before use. Additionally, harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to the degradation of both the starting materials and the desired product.
Question 6: Are there any other, less common, side reactions I should be aware of?
Answer: While the formation of regioisomers is the most prevalent side reaction, other byproducts can occasionally be observed. Peracid oxidation of some pyrrolo[2,3-b]pyrazines has been shown to lead to ring-opened products, such as N-benzoylurea, rather than the expected N-oxide.[4] Although this is for a related pyrrolo-fused system, it highlights the potential for unexpected reactivity under oxidative conditions. Self-condensation of 2,3-diaminopyridine is a theoretical possibility, but it is not commonly reported as a significant side reaction under the conditions typically used for pyrido[2,3-b]pyrazine synthesis.
Quantitative Data on Regioisomer Formation
The following table summarizes the impact of reaction conditions on the ratio of regioisomers formed during the synthesis of pyrido[2,3-b]pyrazines from 2,3-diaminopyridine and an unsymmetrical α-dicarbonyl compound.
| Solvent | Temperature | Ratio of Desired to Undesired Isomer | Yield of Desired Isomer | Reference |
| Dimethylformamide (DMF) | High | Low (significant mixture) | Variable | [1] |
| Trifluoroacetic Acid (TFA) | Low | > 98:2 | High | [1] |
| Acetic Acid | Low | Increased regioselectivity | Good | [1] |
Experimental Protocols
Regioselective Synthesis of a Pyrido[2,3-b]pyrazine Derivative [1]
This protocol is optimized to maximize the yield of the desired regioisomer.
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Reaction Setup: In a round-bottom flask, dissolve the 2,3-diaminopyridine derivative in trifluoroacetic acid at a low temperature (e.g., 0 °C).
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Reagent Addition: Slowly add the unsymmetrical α-dicarbonyl compound to the solution while maintaining the low temperature and stirring.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Workup: Once the reaction is complete, carefully neutralize the trifluoroacetic acid with a suitable base (e.g., saturated sodium bicarbonate solution) at a low temperature.
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Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Multicomponent Synthesis of Pyrido[2,3-b]pyrazine Derivatives [5]
This protocol describes a one-pot synthesis method.
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Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aromatic aldehyde (0.684 mmol), 1,3-indanedione (0.1 g, 0.684 mmol), 2-aminopyrazine (0.684 mmol), and p-toluenesulfonic acid (20 mol%) in ethanol (10 mL).[5]
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Reflux: Heat the mixture to reflux and maintain for approximately 8-9 hours.[5]
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Monitoring: Monitor the reaction completion using TLC with a 70:30 petroleum ether/ethyl acetate solvent system.[5]
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Isolation: After completion, allow the solution to cool to room temperature to allow for the precipitation of the product.[5]
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Purification: Filter the solid precipitate and wash with water and cold ethanol. The product can be further purified by recrystallization from ethyl acetate.[5]
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ring opening or rearrangement versus N-oxidation in the action of peracids upon pyrrolo[2,3-b]pyridines, pyrrolo[2,3-b]pyrazines, and triazolo[1,5-a]- and triazolo[4,3-a]-pyrazine. Some chemical and spectroscopic properties of the triazolopyrazines and their N-oxides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Substituted Pyrido[2,3-b]pyrazines
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of substituted pyrido[2,3-b]pyrazines. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying substituted pyrido[2,3-b]pyrazines?
A1: The most frequently employed and effective purification techniques for substituted pyrido[2,3-b]pyrazines are recrystallization and column chromatography. The choice between these methods often depends on the nature of the impurities, the polarity of the target compound, and the desired final purity.
Q2: How do I choose an appropriate solvent for the recrystallization of my substituted pyrido[2,3-b]pyrazine?
A2: The ideal recrystallization solvent is one in which your target compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures. For many substituted pyrido[2,3-b]pyrazines, ethyl acetate has been shown to be an effective solvent for recrystallization.[1] A general approach to solvent selection involves testing the solubility of your crude product in a range of common laboratory solvents with varying polarities, such as ethanol, methanol, acetone, dichloromethane, and ethyl acetate.
Q3: What are common impurities I might encounter in the synthesis of substituted pyrido[2,3-b]pyrazines?
A3: Common impurities can include unreacted starting materials (e.g., substituted aromatic aldehydes, 1,3-indanedione, 2-aminopyrazine), catalysts (like p-toluenesulfonic acid), and side-products formed during the reaction.[1] Depending on the reaction pathway, regioisomers can also be a significant impurity. Additionally, polar byproducts such as imidazoles can sometimes form and require specific chromatographic conditions for removal.[2]
Q4: My substituted pyrido[2,3-b]pyrazine appears to be degrading on the silica gel column. What can I do?
A4: Degradation on silica gel is a common issue for some nitrogen-containing heterocyclic compounds, which can be sensitive to the acidic nature of standard silica gel.[3][4] If you observe streaking on your TLC plate or low recovery from your column, consider the following alternatives:
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Deactivated Silica Gel: Reduce the acidity of the silica gel by treating it with a base, such as triethylamine, before packing the column.
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Alternative Stationary Phases: Consider using a more inert stationary phase like neutral or basic alumina, which is often better suited for the purification of basic compounds.[3]
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Reversed-Phase Chromatography: In reversed-phase chromatography, the stationary phase is non-polar (e.g., C18-bonded silica), which is less likely to cause acid-catalyzed degradation of your compound.[3]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Compound does not crystallize upon cooling. | The compound may be too soluble in the chosen solvent, or the solution may be too dilute. | - Concentrate the solution by evaporating some of the solvent. - Add a co-solvent in which the compound is less soluble (an anti-solvent) dropwise until turbidity persists, then gently warm until the solution is clear and allow it to cool slowly. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound. |
| Compound precipitates as an oil or amorphous solid. | The solution is supersaturated, or the cooling rate is too fast. | - Ensure the solution cools slowly and undisturbed. Allow it to cool to room temperature on the benchtop before placing it in an ice bath. - Re-dissolve the oil or amorphous solid by heating and then allow it to cool at a much slower rate. - Use a more viscous solvent or a solvent in which the compound has slightly higher solubility at room temperature.[5] |
| Product is still impure after recrystallization. | The impurities have a similar solubility profile to the target compound in the chosen solvent. | - Perform a second recrystallization using a different solvent system. - If impurities persist, column chromatography is likely required for effective separation.[5] |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Compound streaks on the TLC plate and elutes as a broad band from the column. | The compound is highly polar and is interacting strongly with the acidic sites on the silica gel. | - Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape.[3] - For very polar and basic compounds, an eluent system containing ammonium hydroxide may be necessary (e.g., DCM/Methanol with 2% NH4OH).[6] |
| Poor separation between the desired product and an impurity. | The chosen eluent system does not provide sufficient resolution. | - Optimize the solvent system by testing different ratios of polar and non-polar solvents. A common starting point is a mixture of hexane and ethyl acetate.[2] - Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. - If using flash chromatography, consider using a focused gradient to improve separation around the elution point of your compound.[7] |
| Compound does not elute from the column. | The compound is too polar for the chosen eluent system and is irreversibly adsorbed onto the stationary phase. | - Gradually increase the polarity of the eluent. For very polar compounds, a mixture of dichloromethane and methanol is often effective.[3] - If the compound is still retained, consider using reversed-phase chromatography. |
Experimental Protocols
General Recrystallization Protocol for Substituted Pyrido[2,3-b]pyrazines
This protocol is based on the successful purification of a series of indeno[2′,1′:5,6]pyrido[2,3-b]pyrazine derivatives.[1]
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Dissolution: After initial workup, dissolve the crude solid in a minimal amount of hot ethyl acetate in an Erlenmeyer flask.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
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Crystallization: Allow the solution to cool gradually to room temperature. The formation of yellowish solid precipitates should be observed.
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Complete Precipitation: To maximize the yield, place the flask in an ice bath for a period of time.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected crystals sequentially with a small amount of cold water and then with cold ethanol to remove any remaining soluble impurities.
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Drying: Dry the purified product under vacuum overnight at room temperature.
Quantitative Data from a Representative Experiment: [1]
| Compound | Yield after Recrystallization |
| Compound 4 | 85% |
| Compound 5 | 82% |
| Compound 6 | 87% |
| Compound 7 | 89% |
General Column Chromatography Protocol for Substituted Pyrido[2,3-b]pyrazines
This protocol is adapted from the purification of N1,N4-dialkylated 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives.[8]
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Stationary Phase and Eluent Selection: Based on TLC analysis, select a suitable stationary phase (typically silica gel) and eluent system. For the reported compounds, a mixture of ethyl acetate and hexane (10:20 v/v) was effective.
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Column Packing: Prepare a slurry of the silica gel in the chosen eluent and pack it into a glass column, ensuring a uniform and air-free packing.
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Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully load it onto the top of the silica gel bed.
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Elution: Begin eluting the column with the chosen solvent system, maintaining a consistent flow rate.
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Fraction Collection: Collect fractions of the eluate in separate test tubes.
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Fraction Analysis: Monitor the composition of the collected fractions using TLC.
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Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified substituted pyrido[2,3-b]pyrazine.
Visualized Workflows
Caption: General purification workflow for substituted pyrido[2,3-b]pyrazines.
Caption: Troubleshooting guide for column chromatography of substituted pyrido[2,3-b]pyrazines.
References
- 1. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Purification [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. selekt.biotage.com [selekt.biotage.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Reactivity of 3-Chloropyrido[2,3-b]pyrazine in Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low reactivity of 3-Chloropyrido[2,3-b]pyrazine in palladium-catalyzed cross-coupling reactions. Due to the electron-deficient nature of the pyridopyrazine ring system and the strong C-Cl bond, specialized conditions are often required to achieve satisfactory yields.
Troubleshooting Guides
Issue 1: Low to No Conversion in Suzuki-Miyaura Coupling
You are attempting to couple an arylboronic acid with this compound and observe minimal or no product formation.
Potential Causes and Solutions:
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Insufficiently Active Catalyst System: The primary hurdle in the cross-coupling of electron-deficient chlorides is the oxidative addition step. A highly active catalyst is essential to break the strong C-Cl bond.
-
Recommendation: Employ sterically hindered and electron-rich phosphine ligands, such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs). These ligands promote the formation of the active Pd(0) species and facilitate oxidative addition.
-
-
Ineffective Base: The base is crucial for the activation of the boronic acid in the transmetalation step.
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Recommendation: Screen stronger, non-nucleophilic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃) for challenging couplings.
-
-
Inappropriate Solvent: The solvent must solubilize the reactants and facilitate the catalytic cycle.
-
Recommendation: Anhydrous, polar aprotic solvents like 1,4-dioxane, toluene, or THF are commonly used, often with a small amount of water to aid in dissolving the base.
-
-
Low Reaction Temperature: Higher temperatures are often necessary to overcome the activation energy of the oxidative addition step.
-
Recommendation: Increase the reaction temperature, typically in the range of 80-120 °C. Microwave irradiation can also be beneficial for accelerating the reaction.
-
-
Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen.
-
Recommendation: Ensure the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen) and use degassed solvents.
-
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Solubility issues of 3-Chloropyrido[2,3-b]pyrazine in organic solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility challenges associated with 3-Chloropyrido[2,3-b]pyrazine in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound, a heterocyclic aromatic compound, is anticipated to exhibit low solubility in water due to its relatively non-polar structural components. Its solubility is generally better in organic solvents. The presence of nitrogen atoms in the pyridopyrazine ring system allows for potential hydrogen bonding with protic solvents, while the overall aromatic character suggests solubility in a range of polar aprotic and non-polar organic solvents.
Q2: Which organic solvents are recommended for dissolving this compound?
A2: Based on the solubility of structurally similar compounds like quinoxalines, pteridines, and chloropyridines, the following solvents are recommended for initial screening[1][2]:
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Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are likely to be effective due to their ability to solvate a wide range of organic compounds.
-
Chlorinated Solvents: Dichloromethane (DCM) and chloroform are often good solvents for heterocyclic compounds.
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Alcohols: Methanol and ethanol may be effective, particularly with heating, due to their ability to engage in hydrogen bonding.
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Ethers: Tetrahydrofuran (THF) can be a moderately effective solvent.
-
Aromatic Hydrocarbons: Toluene may be useful, especially in synthetic applications.
Q3: What factors can influence the solubility of this compound?
A3: Several factors can significantly impact the solubility of this compound:
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Temperature: For most solid solutes, solubility increases with a rise in temperature.[2] Heating the solvent can be a simple and effective way to dissolve more of the compound.
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Solvent Polarity: The principle of "like dissolves like" is a crucial guideline. The polarity of the solvent should be matched to the compound for optimal solubility.[2]
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Purity of the Compound: Impurities can sometimes enhance or reduce the solubility of the primary compound.
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Crystalline Form (Polymorphism): Different crystalline forms of the same compound can exhibit different solubility characteristics.
Q4: Is there any quantitative data available for the solubility of this compound?
A4: To date, specific quantitative solubility data for this compound in a range of organic solvents is not widely available in public literature. However, data for structurally similar compounds can provide a useful reference point. For example, the related compound 2-chloropyridine is miscible with most organic solvents but only sparingly soluble in water.[3] Pteridine, another related heterocyclic system, also shows low water solubility but is more soluble in methanol, ethanol, and DMSO.[1]
Troubleshooting Guide
This guide addresses common issues encountered when dissolving this compound.
Problem 1: The compound is not dissolving in the chosen solvent at room temperature.
| Possible Cause | Suggested Solution |
| Insufficient solvent polarity matching. | Try a solvent from a different class with a different polarity. Refer to the Solvent Selection Guide below. |
| Low dissolution rate. | Gently heat the mixture while stirring. An increase in temperature often significantly improves solubility.[2] Use of a sonicator can also help to break up solid particles and accelerate dissolution. |
| Saturation has been reached. | Increase the volume of the solvent. If the compound still does not dissolve, the solvent may not be suitable. |
Problem 2: The compound precipitates out of solution after cooling.
| Possible Cause | Suggested Solution |
| Supersaturation at a higher temperature. | This is a common occurrence when a compound has significantly higher solubility at elevated temperatures. If the goal is to keep it in solution, maintain a higher temperature or use a co-solvent system. For crystallization purposes, this is the desired behavior. |
| Change in solvent composition (e.g., evaporation of a more volatile co-solvent). | Ensure the container is well-sealed to prevent solvent evaporation, especially if using volatile solvents. |
Problem 3: The solution is cloudy or an oil has formed.
| Possible Cause | Suggested Solution | | Presence of insoluble impurities. | Filter the solution while hot to remove any insoluble particulate matter. | | "Oiling out" - the compound has melted in the hot solvent instead of dissolving, and then failed to crystallize upon cooling. | Re-heat the solution and add more of the "good" solvent to fully dissolve the oil. Alternatively, try a different solvent with a lower boiling point. |
Predicted Solubility Profile
While experimental data is limited, a predicted solubility profile for this compound in common organic solvents can be estimated based on its structure and data from similar compounds.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF | High | Strong dipole-dipole interactions can effectively solvate the polarizable heterocyclic system. Quinoxaline derivatives often show good solubility in these solvents.[4] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | Good general solvents for many organic compounds, including those with some polarity. |
| Alcohols | Methanol, Ethanol | Moderate | Capable of hydrogen bonding with the nitrogen atoms in the ring system. Heating will likely be required. |
| Ethers | Tetrahydrofuran (THF) | Moderate | Moderate polarity makes it a versatile solvent for a range of compounds. |
| Aromatic Hydrocarbons | Toluene | Low to Moderate | The aromatic nature of the solvent can interact with the aromatic rings of the solute. |
| Non-polar | Hexane, Heptane | Low | Significant differences in polarity between the solvent and the heterocyclic compound will limit solubility. |
| Aqueous | Water | Very Low | The organic, non-polar parts of the molecule dominate, leading to poor water solubility, a common trait for pteridines and quinoxalines.[1][2] |
Experimental Protocols
Protocol 1: Standard Method for Determining Equilibrium Solubility
This protocol outlines a standard shake-flask method to determine the equilibrium solubility of this compound in a given solvent.[5][6]
Materials:
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This compound
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Selected organic solvent (analytical grade)
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Scintillation vials with caps
-
Orbital shaker or magnetic stirrer with stir bars
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Temperature-controlled environment (e.g., incubator or water bath)
-
Syringe filters (0.45 µm)
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Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
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Add an excess amount of this compound to a scintillation vial. The excess solid is necessary to ensure that an equilibrium with the saturated solution is achieved.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
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Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
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After the equilibration period, allow the vial to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.
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Determine the concentration of this compound in the filtered solution using a validated analytical method such as HPLC or UV-Vis spectroscopy.
-
Calculate the solubility in units such as mg/mL or mol/L.
Visualizations
Caption: A logical workflow for selecting a suitable solvent for this compound.
Caption: A step-by-step guide for troubleshooting common solubility problems.
References
Technical Support Center: Catalyst Deactivation in Pyridopyrazine Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address catalyst deactivation when working with pyridopyrazine derivatives.
Troubleshooting Guide
This guide addresses specific issues encountered during catalytic reactions involving pyridopyrazines, providing potential causes and actionable solutions.
Question 1: My reaction has abruptly stopped or is proceeding at a significantly lower rate than expected. What is the likely cause?
Answer: This is a classic symptom of catalyst poisoning . Pyridopyrazines, like other N-heterocycles, possess lone pairs of electrons on their nitrogen atoms that can strongly and often irreversibly bind to the active sites of metal catalysts (e.g., Pd, Pt, Rh, Ni). This coordination blocks reactant molecules from accessing the catalytic surface, effectively halting the reaction.
Troubleshooting Steps:
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Confirm Poisoning: Analyze the catalyst post-reaction using techniques like X-ray Photoelectron Spectroscopy (XPS) or Temperature-Programmed Desorption (TPD) to detect nitrogen species adsorbed on the surface.
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Increase Catalyst Loading: As a temporary measure for small-scale reactions, increasing the catalyst loading may provide enough active sites to achieve the desired conversion, though this is not an economical solution for scale-up.
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Modify the Substrate: If possible, temporarily protect the nitrogen atoms of the pyridopyrazine ring with a directing group that also anchors the catalyst in proximity to the desired reaction site.
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Attempt Catalyst Regeneration: For precious metal catalysts, regeneration may be possible (see Question 3).
Question 2: I've observed a dark, insoluble material coating my catalyst after the reaction, and its activity has declined over several runs. What's happening?
Answer: This issue points to catalyst fouling , commonly referred to as coking. At elevated temperatures, organic molecules, including reactants, products, or solvents, can decompose and deposit carbonaceous materials onto the catalyst surface and within its pores. This physically blocks active sites and hinders the diffusion of reactants. Both the pyridopyrazine reactants and their subsequent products can be precursors to coke formation.
Troubleshooting Steps:
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Optimize Reaction Temperature: Lower the reaction temperature to the minimum required for efficient conversion to reduce the rate of thermal decomposition and coke formation.
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Adjust Reactant Concentrations: High concentrations of reactants can sometimes accelerate fouling. Experiment with lower concentrations or different reactant feed rates.
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Solvent Selection: Ensure the solvent is stable under the reaction conditions and does not contribute to fouling.
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Regenerate via Coking Removal: The most common method to remove coke is controlled oxidation (calcination) in air or a dilute oxygen stream. This process burns off the carbon deposits. Care must be taken to avoid excessive temperatures ("hot spots") during regeneration, which could cause thermal damage to the catalyst.
Question 3: My catalyst's performance is gradually decreasing over multiple reaction cycles, even at moderate temperatures and with no visible fouling. What is the underlying issue?
Answer: This gradual decline in activity often indicates thermal degradation , also known as sintering. This process involves the agglomeration of small metal catalyst particles on the support into larger ones, which reduces the total active surface area available for the reaction. While more common at high temperatures, it can occur over extended periods even under moderate conditions, especially in the presence of certain reaction components. Another possibility is the slow leaching of the active metal phase into the reaction medium.
Troubleshooting Steps:
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Characterize the Catalyst: Use Transmission Electron Microscopy (TEM) or H₂-chemisorption to compare the metal particle size and dispersion of the fresh and used catalyst. A significant increase in particle size confirms sintering.
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Select a More Stable Support: The choice of catalyst support can influence thermal stability. Materials like ceria-zirconia or specially treated carbons can help anchor metal nanoparticles and prevent agglomeration.
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Lower Operating Temperature: If the reaction kinetics allow, operating at a lower temperature is the most effective way to slow down sintering.
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Address Leaching: If leaching is suspected (confirmed by analyzing the reaction mixture for dissolved metal), consider using a stronger metal-support interaction or switching to a different catalyst system.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of catalyst deactivation when working with pyridopyrazines?
The three main mechanisms are:
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Poisoning: Strong chemisorption of the nitrogen atoms in the pyridopyrazine ring onto the catalyst's active metal sites. This is often the most significant and rapid cause of deactivation.
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Fouling (Coking): Deposition of carbon-based residues on the catalyst surface from the decomposition of organic molecules.
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Thermal Degradation (Sintering): Loss of active surface area due to the growth of metal particles at elevated temperatures.
Caption: Mechanisms of Catalyst Deactivation by Pyridopyrazines.
Q2: How can I design my experiment to minimize catalyst deactivation from the start?
Proactive measures can significantly extend catalyst life:
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Catalyst Selection: Choose catalysts known for their resistance to nitrogen poisoning. For example, rhodium (Rh) has been shown to have a lower sensitivity to nitrogen compounds compared to palladium (Pd) or ruthenium (Ru). Metal-free catalysts, such as nitrogen/phosphorus co-doped porous carbon, can also be viable alternatives for certain reactions like oxidative dehydrogenation.
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Feedstock Purification: Ensure all reactants and solvents are free from impurities, especially sulfur compounds, which are potent catalyst poisons.
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Process Conditions: Operate at the lowest possible temperature and pressure that still afford a reasonable reaction rate to minimize both fouling and sintering.
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Consider a Holistic Approach: Address deactivation by improving both the catalyst design (e.g., support material, bimetallic formulations) and the process design (e.g., reactor type, flow rates).
Q3: Is it possible to regenerate a catalyst poisoned by pyridopyrazines?
Yes, regeneration is often possible, but its success depends on the nature of the poison-catalyst bond and the type of catalyst.
Caption: Troubleshooting Workflow for Catalyst Deactivation.
Data Presentation: Catalyst Performance
The following tables summarize typical data seen during catalyst deactivation and after regeneration.
Table 1: Effect of Pyridine (as a Pyridopyrazine Analog) on Catalyst Activity
| Catalyst System | Substrate | Additive (Poison) | Conversion after 1h (%) | Conversion after 4h (%) | Reference |
| 5% Pd/C | Nitrobenzene | None | 100 | 100 | Fictionalized Data |
| 5% Pd/C | Nitrobenzene | Pyridine (5 mol%) | 65 | 40 | Fictionalized Data |
| 5% Rh/C | 1-Methylpyrrole | None | 98 | 95 | Based on |
| 5% Rh/C | 1-Methylpyrrole | Product Poisoning | 72 (Run 1) | 41 (Run 3) | Based on |
Note: Data is representative and illustrates common trends. Actual results will vary based on specific reaction conditions.
Table 2: Example of Catalyst Regeneration Efficacy
| Catalyst State | Deactivation Cause | Regeneration Method | Denitrification Efficiency (%) | V₂O₅ Content (%) | Reference |
| Fresh SCR Catalyst | N/A | N/A | ~95 | 0.953 | Based on |
| Deactivated | Alkali Metal Poisoning | None | < 60 | 0.850 | Based on |
| Regenerated | Alkali Metal Poisoning | Acetic Acid Wash | ~92 | 0.934 | Based on |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Regeneration via Acid Wash (for Poisoning)
This protocol is a general guideline for removing basic nitrogen-containing compounds that have poisoned a catalyst. Caution: This method should be tested on a small scale first, as acids can damage certain catalyst supports (e.g., some metal oxides) or the active metal itself.
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Catalyst Recovery: After the reaction, carefully separate the catalyst from the reaction mixture by filtration. Wash the catalyst with a clean, unreactive solvent (e.g., ethanol or ethyl acetate) to remove any physisorbed organic residues and dry it under vacuum.
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Acid Treatment: Suspend the dried, deactivated catalyst in a dilute solution of an organic acid (e.g., 0.1 M acetic acid) in a suitable solvent. Use a volume sufficient to create a stirrable slurry.
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Leaching: Stir the slurry at room temperature for 30-60 minutes. This allows the acid to protonate and leach the basic pyridopyrazine poison from the catalyst surface.
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Filtration and Rinsing: Filter the catalyst from the acid solution. Thoroughly wash the catalyst with deionized water until the filtrate is neutral (pH ~7). This step is critical to remove all residual acid.
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Final Wash & Drying: Perform a final rinse with a volatile solvent (e.g., acetone or ethanol) to displace water and facilitate drying.
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Drying: Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
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Activation (If Necessary): For some catalysts (e.g., hydrogenation catalysts), a pre-reduction step under a hydrogen atmosphere may be required to restore full activity.
Technical Support Center: Method Refinement for the Regioselective Functionalization of Pyridopyrazines
Welcome to the technical support center for the regioselective functionalization of pyridopyrazines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving regioselective functionalization of the pyrido[2,3-b]pyrazine core?
The pyrido[2,3-b]pyrazine scaffold presents several intrinsic challenges to regioselective functionalization. As an electron-deficient heterocyclic system, it is generally less reactive towards electrophilic substitution. The presence of multiple nitrogen atoms deactivates the ring system and can lead to catalyst poisoning in transition metal-catalyzed reactions. Furthermore, the existence of multiple C-H bonds with similar electronic environments makes achieving high regioselectivity a significant hurdle, often resulting in mixtures of isomers that are difficult to separate.[1][2]
Q2: Which positions on the pyrido[2,3-b]pyrazine ring are most susceptible to functionalization?
The reactivity of the C-H bonds in the pyrido[2,3-b]pyrazine core is influenced by the reaction conditions and the type of functionalization being performed.
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For radical reactions (e.g., Minisci-type reactions): Functionalization typically occurs at the positions ortho and para to the nitrogen atoms of the pyridine ring due to the stabilization of the radical intermediate. In acidic media, protonation of the nitrogen atoms further activates these positions.[1][2]
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For palladium-catalyzed direct C-H arylation: The regioselectivity can be influenced by the directing group, ligands, and reaction conditions. Without a directing group, arylation often occurs at the most electron-rich positions or at sites with lower steric hindrance.
Q3: What are the most common methods for introducing functional groups onto the pyridopyrazine skeleton?
Two of the most prevalent and effective methods for the direct functionalization of pyridopyrazines and related electron-deficient heterocycles are:
-
Minisci-type Reactions: These reactions involve the addition of a nucleophilic radical to the protonated heterocyclic ring. They are particularly useful for introducing alkyl and acyl groups.[1][3][4]
-
Palladium-Catalyzed Direct C-H Arylation: This method enables the formation of C-C bonds between the pyridopyrazine core and (hetero)aryl partners, and is a powerful tool for synthesizing biaryl compounds.[5][6][7]
Troubleshooting Guides
Troubleshooting Poor Yields in Minisci-type Reactions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no product formation | Incomplete protonation of the pyridopyrazine nitrogen. | Ensure sufficiently acidic conditions. Trifluoroacetic acid (TFA) is often effective. |
| Inefficient radical generation. | Optimize the concentration of the radical precursor and the oxidant (e.g., ammonium persulfate). Consider using a more efficient radical initiator. | |
| Degradation of starting material or product. | Avoid excessive amounts of oxidant, as this can lead to side reactions and decomposition.[3] Monitor the reaction progress closely and consider lowering the reaction temperature. | |
| Formation of multiple products | Competing acylation side reaction when using carboxylic acids as radical precursors.[1] | Modify the reaction conditions (e.g., solvent, temperature) to favor the desired alkylation. Alternatively, use a different radical source. |
| Formation of regioisomers. | Altering the steric and electronic nature of the substrate or radical precursor can influence regioselectivity. HPLC analysis is crucial for separating and quantifying isomers. |
Troubleshooting Direct C-H Arylation Reactions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | Catalyst poisoning by the nitrogen atoms of the pyridopyrazine. | Increase the catalyst loading or screen different palladium sources and ligands. The choice of ligand is critical and can significantly impact catalytic activity. |
| Low reactivity of the aryl halide. | Aryl iodides are generally more reactive than bromides or chlorides. If using less reactive halides, consider using more electron-rich phosphine ligands and higher reaction temperatures. | |
| Steric hindrance on the pyridopyrazine or aryl halide. | Sterically demanding substrates may require longer reaction times, higher temperatures, or a less bulky ligand. | |
| Formation of homocoupled byproducts | Reductive elimination from the palladacycle intermediate. | Adjust the reaction stoichiometry and ensure efficient oxidative addition of the aryl halide. |
| Poor regioselectivity | Multiple reactive C-H bonds on the pyridopyrazine core. | The addition of a directing group can significantly enhance regioselectivity. If a directing group is not feasible, careful optimization of ligands, solvents, and temperature is necessary. |
Data Presentation
Table 1: Regioselective Minisci-type Alkylation of Diazines
| Entry | Diazine Substrate | Radical Source | Product(s) | Yield (%) | Reference |
| 1 | 3,6-Dichloropyridazine | N-Boc-β-alanine | 4-(2-(Boc-amino)ethyl)-3,6-dichloropyridazine | 50 | [8] |
| 2 | 3,6-Dichloropyridazine | N-Boc-γ-aminobutanoic acid | 4-(3-(Boc-amino)propyl)-3,6-dichloropyridazine | 56 | [8] |
| 3 | 3,5-Dichloropyridazine | N-Boc-β-alanine | 4-(2-(Boc-amino)ethyl)-3,5-dichloropyridazine | 68 | [8] |
| 4 | 3,5-Dichloropyridazine | N-Boc-γ-aminobutanoic acid | 4-(3-(Boc-amino)propyl)-3,5-dichloropyridazine | 61 | [8] |
| 5 | Quinoxaline | Cyclohexanecarboxylic acid | 2-Cyclohexylquinoxaline | 89 | [9] |
| 6 | Quinoxaline | Adamantanecarboxylic acid | 2-Adamantylquinoxaline | 85 | [9] |
Table 2: Palladium-Catalyzed Direct C-H Arylation of Thieno-fused Pyridopyrazines
| Entry | Substrate | Aryl Halide | Product | Yield (%) | Reference |
| 1 | 2-Phenylthieno[3,2-b]pyridine | 4-Bromotoluene | 3-(p-Tolyl)-2-phenylthieno[3,2-b]pyridine | 91 | [7] |
| 2 | 2-Phenylthieno[3,2-b]pyridine | 4-Bromoanisole | 3-(4-Methoxyphenyl)-2-phenylthieno[3,2-b]pyridine | 85 | [7] |
| 3 | 6-Phenylthieno[2,3-b]pyrazine | 4-Bromotoluene | 5-(p-Tolyl)-6-phenylthieno[2,3-b]pyrazine | 65 | [7] |
| 4 | 6-Phenylthieno[2,3-b]pyrazine | 4-Bromoanisole | 5-(4-Methoxyphenyl)-6-phenylthieno[2,3-b]pyrazine | 58 | [7] |
Experimental Protocols
General Procedure for Photoinduced Minisci-type Reaction
This protocol is adapted from a procedure for the functionalization of diazines.[8][9]
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To a sealed tube, add the pyridopyrazine substrate (1.0 equiv.), the carboxylic acid radical precursor (1.2 equiv.), and the photocatalyst (e.g., 4CzIPN, 1 mol%).
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Add the appropriate solvent (e.g., DMSO) to achieve the desired concentration.
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Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
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Place the reaction vessel in front of a white LED lamp and stir at room temperature.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
General Procedure for Palladium-Catalyzed Direct C-H Arylation
This protocol is a general representation based on procedures for the arylation of N-heterocycles.[7]
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To an oven-dried Schlenk tube, add the pyridopyrazine substrate (1.0 equiv.), the aryl halide (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), the ligand (e.g., P(tBu)₃, 15 mol%), and the base (e.g., K₂CO₃, 3.0 equiv.).
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Add dry, degassed solvent (e.g., toluene or dioxane).
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Seal the tube and heat the reaction mixture to the desired temperature (typically 100-130 °C) with vigorous stirring.
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Monitor the reaction progress by TLC or GC-MS.
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After completion, cool the reaction mixture to room temperature and dilute with an organic solvent.
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Filter the mixture through a pad of Celite, washing with the same solvent.
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Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Visualizations
Caption: A decision-making workflow for troubleshooting common issues in regioselective functionalization reactions.
Caption: A simplified decision tree for selecting a functionalization method based on the desired substituent.
References
- 1. Minisci reaction - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. Photo-redox catalyzed dehydrazinative acylation of N-heterocycles via Minisci reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting guide for the synthesis of pyrazine derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the synthesis and purification of pyrazine derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your experimental work.
Troubleshooting Guides
This section provides practical advice for overcoming common pitfalls in pyrazine synthesis and purification, presented in a question-and-answer format.
Synthesis Troubleshooting
Question 1: My pyrazine synthesis reaction is resulting in a low yield. What are the common causes and how can I improve it?
Answer: Low yields in pyrazine synthesis are a frequent issue and can stem from several factors. Below are common culprits and potential solutions:
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Incomplete Reaction: The initial condensation or the subsequent cyclization may not be proceeding to completion.
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Solution: Consider extending the reaction time or cautiously increasing the temperature to drive the reaction forward. Ensure efficient mixing is maintained throughout the process.[1]
-
-
Suboptimal Reaction Conditions: The choice of solvent, base, and catalyst is critical and can dramatically affect the yield.[1]
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Solution: A systematic screening of different solvents, bases, and catalysts is recommended. For instance, in certain dehydrogenative coupling reactions, changing the solvent from toluene to 1,4-dioxane or using a specific base like potassium hydride (KH) has been shown to significantly improve yields.[1][2]
-
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Purity of Starting Materials: Impurities in the starting materials, such as 1,2-diamines and 1,2-dicarbonyl compounds, can lead to unwanted side reactions and the formation of byproducts, consuming your reactants and lowering the yield.[3]
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Solution: Ensure the purity of your starting materials. If necessary, purify them by recrystallization or chromatography before use.
-
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Incomplete Oxidation of Dihydropyrazine Intermediate: Many pyrazine syntheses proceed through a dihydropyrazine intermediate that must be oxidized to the final aromatic pyrazine.[3][4] If this oxidation step is incomplete, the final product will be a mixture, reducing the yield of the desired compound.[3]
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Solution: Ensure the oxidizing agent is active and used in the correct stoichiometric amount. In some cases, simply exposing the reaction mixture to air is sufficient, while other methods may require specific oxidants or catalysts.[4] The detection of the dihydropyrazine intermediate at an early stage can confirm this issue.[4][5]
-
-
Product Degradation: Pyrazine derivatives can be sensitive to harsh reaction or workup conditions.[1][3]
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Solution: Employ milder reagents and conditions whenever possible. For example, avoid highly acidic or basic conditions during the workup phase if your product is known to be sensitive.[1]
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Question 2: I am observing significant side product formation, particularly imidazole derivatives. What are the common side products and how can I minimize them?
Answer: The formation of unwanted side products is a common challenge that consumes starting materials and complicates purification.
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Common Side Products: Imidazole derivatives are frequent byproducts in pyrazine synthesis, especially when certain starting materials and solvents are used.[6][7] Their formation can arise from alternative cyclization pathways of the reaction intermediates.
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Minimizing Side Reactions:
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Reaction Condition Optimization: A systematic optimization of reaction parameters such as temperature, catalyst, and reaction time can enhance the selectivity towards the desired pyrazine derivative.[1]
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Solvent Choice during Extraction: The choice of solvent for liquid-liquid extraction (LLE) can be crucial. Using a nonpolar solvent like hexane can selectively extract pyrazines while leaving more polar imidazole byproducts in the aqueous phase.[7][8] In contrast, solvents like methyl-t-butyl ether (MTBE) or ethyl acetate may co-extract imidazoles.[7][8]
-
-
Purification Strategy: If imidazole co-extraction occurs, column chromatography on silica gel is an effective purification method. Silica gel's polarity helps retain the imidazole impurities, allowing for the cleaner elution of the target pyrazine derivative.[3][6][7] A solvent system such as 90:10 hexane:ethyl acetate has proven effective for this separation.[6][8]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Navigating the Synthesis of 3-Chloropyrido[2,3-b]pyrazine Derivatives: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the synthesis of 3-Chloropyrido[2,3-b]pyrazine derivatives is a critical step in the discovery of novel therapeutics. As with any chemical synthesis, transitioning from small-scale laboratory experiments to larger-scale production presents a unique set of challenges. This technical support center provides a comprehensive resource for troubleshooting common issues and offers clear guidance on experimental protocols to ensure a successful and efficient scale-up.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis and scale-up of this compound derivatives in a practical question-and-answer format.
Issue 1: Low or Inconsistent Yields
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Question: We are experiencing significantly lower yields than reported in the literature for our synthesis of a this compound derivative. What are the potential causes and how can we optimize our reaction?
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Answer: Low yields can stem from several factors, particularly during scale-up. Consider the following:
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Inefficient Mixing: In larger reactors, inadequate agitation can lead to localized temperature and concentration gradients, resulting in side reactions and incomplete conversion. Ensure the stirring speed and impeller design are suitable for the vessel size and reaction mass viscosity.
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Poor Temperature Control: Exothermic or endothermic reactions can be difficult to manage at scale. A lower surface-area-to-volume ratio in larger reactors impedes efficient heat transfer. Utilize a jacketed reactor with a reliable temperature control unit. For highly exothermic steps, consider portion-wise addition of reagents.
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Sub-optimal Reagent Stoichiometry: While a slight excess of a reagent might be manageable on a small scale, it can lead to significant impurity formation and purification challenges in larger batches. Re-evaluate and optimize the stoichiometry of your starting materials.
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Moisture and Air Sensitivity: Many organometallic reagents and intermediates are sensitive to moisture and air. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
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Issue 2: Impurity Formation and Purification Challenges
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Question: Our crude product is contaminated with several impurities that are difficult to separate by column chromatography. What strategies can we employ for a cleaner reaction and more effective purification at scale?
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Answer: Impurity profiles often change upon scaling up. Here are some strategies to address this:
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Identify the Impurities: Before attempting purification, it is crucial to identify the structure of the major impurities by techniques such as LC-MS and NMR. Understanding their origin will help in optimizing the reaction conditions to minimize their formation.
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Control of Reaction Temperature: Overheating can lead to the formation of degradation products or regioisomeric byproducts. Maintain strict temperature control throughout the reaction.
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Alternative Purification Methods: Large-scale column chromatography can be expensive and time-consuming. Explore alternative purification techniques such as:
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Recrystallization: A systematic screening of solvents and solvent mixtures can identify a suitable system for selective crystallization of the desired product.
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Slurry Washes: Washing the crude solid with a solvent in which the product has low solubility but the impurities are soluble can be a highly effective and scalable purification method.
-
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Issue 3: Handling of Hazardous Reagents and Exothermic Reactions
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Question: The synthesis involves potentially hazardous reagents and exothermic steps. What are the key safety considerations for scaling up this process?
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Answer: Safety is paramount in any chemical synthesis, especially at a larger scale.
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Thorough Risk Assessment: Conduct a comprehensive risk assessment for all reagents, intermediates, and reaction steps. Identify potential hazards such as toxicity, flammability, and thermal instability.
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Process Safety Management: For highly exothermic reactions, perform calorimetric studies (e.g., Differential Scanning Calorimetry - DSC) to understand the thermal profile and potential for runaway reactions.
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Personal Protective Equipment (PPE): Ensure all personnel are equipped with appropriate PPE, including safety glasses, lab coats, and gloves resistant to the chemicals being used.
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Engineering Controls: Use a well-ventilated fume hood or a dedicated enclosed reactor system to minimize exposure to hazardous vapors and dust.
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Frequently Asked Questions (FAQs)
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Q1: What is a common starting material for the synthesis of the this compound core?
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A1: A common and versatile starting material is 2-chloropyrazine, which can be regioselectively functionalized.
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-
Q2: How can I monitor the progress of my reaction effectively during a large-scale synthesis?
-
A2: In-process controls (IPCs) are essential for monitoring reaction progress at scale. Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) can be used to track the consumption of starting materials and the formation of the product.
-
-
Q3: Are there any specific catalysts that are recommended for cross-coupling reactions to introduce substituents on the pyrido[2,3-b]pyrazine core?
-
A3: Palladium-based catalysts, such as Pd(PPh₃)₂Cl₂, are commonly used for cross-coupling reactions like the Sonogashira coupling to introduce alkynyl groups.
-
Quantitative Data Summary
The following table summarizes key quantitative data from representative synthetic procedures for pyrido[2,3-b]pyrazine derivatives. This data can serve as a benchmark for optimizing your own synthesis.
| Starting Material(s) | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-chloropyrazine, methyl benzoate | LiTMP | - | -78 to 0 | 0.5 - 1.5 | 75 |
| Indane 1,3-dione, aromatic aldehyde, 2-aminopyrazine | p-TSA (20 mol%) | Ethanol | Reflux | 9 | 82-89 |
| 2-phenyl-3-aminoquinazoline-4-(3H)-one, chloroacetyl chloride | Et₃N | - | - | - | 83 |
Experimental Protocols
Protocol 1: Synthesis of a 3,6-Dicarbonyl-2-chloropyrazine Derivative
This protocol is adapted from a procedure for the regioselective dilithiation of 2-chloropyrazine and is suitable for scaling up with appropriate safety precautions.
-
Reactor Setup: A multi-neck, jacketed glass reactor equipped with a mechanical stirrer, a thermocouple, a nitrogen inlet, and a dropping funnel is assembled and dried thoroughly under vacuum with heating.
-
Reagent Preparation: A solution of Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) in a suitable anhydrous solvent is prepared in a separate dry vessel under a nitrogen atmosphere.
-
Reaction Initiation: The reactor is charged with a solution of 2-chloropyrazine in an anhydrous solvent and cooled to -78 °C using a suitable cooling bath.
-
LiTMP Addition: The LiTMP solution is added dropwise to the reactor while maintaining the internal temperature at -78 °C. The mixture is stirred for a specified time at this temperature.
-
Electrophile Quenching: A solution of methyl benzoate in an anhydrous solvent is added dropwise to the reaction mixture, again maintaining the temperature at -78 °C. The reaction is then allowed to warm to a specified temperature and stirred until completion, as monitored by an appropriate in-process control.
-
Workup: The reaction is carefully quenched with a suitable quenching agent (e.g., saturated aqueous ammonium chloride) at low temperature. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or slurry washing to yield the desired 3,6-dicarbonyl-2-chloropyrazine derivative.
Visualizations
Experimental Workflow for Synthesis
Caption: A generalized workflow for the synthesis of this compound derivatives.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of a kinase signaling pathway by a this compound derivative.
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Chloropyrido[2,3-b]pyrazine and 3-Bromopyrido[2,3-b]pyrazine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Pyrido[2,3-b]pyrazines, in particular, are privileged structures found in a variety of biologically active compounds.[1][2] The introduction of substituents at the 3-position of this ring system is often achieved via palladium-catalyzed cross-coupling reactions. The choice of the halide at this position—typically chlorine or bromine—is a critical decision that impacts reactivity, reaction conditions, and substrate availability.
This guide provides an objective comparison of the reactivity of 3-chloropyrido[2,3-b]pyrazine and 3-bromopyrido[2,3-b]pyrazine in common cross-coupling reactions. While direct, head-to-head comparative studies under identical conditions are not extensively documented in the literature, a robust comparison can be drawn from established principles of organometallic chemistry and available experimental data on these and analogous systems.
Core Reactivity Principles: The Halogen Effect
In palladium-catalyzed cross-coupling reactions, the initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[3][4] The bond dissociation energy of the C-X bond plays a crucial role, with weaker bonds leading to faster oxidative addition. The general reactivity trend for aryl halides is:
C-I > C-Br > C-Cl
This established trend dictates that 3-bromopyrido[2,3-b]pyrazine is inherently more reactive than its 3-chloro counterpart. Consequently, reactions with the bromo derivative typically proceed under milder conditions, with lower catalyst loadings, and often with a broader range of coupling partners. Conversely, the less reactive C-Cl bond in this compound often necessitates more specialized and forcing conditions to achieve comparable yields.[5][6]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms a C-C bond between an organohalide and an organoboron species, is one of the most widely used cross-coupling reactions.[7][8]
3-Bromopyrido[2,3-b]pyrazine is expected to be a highly effective substrate for Suzuki-Miyaura coupling. Standard palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) with a suitable base (e.g., Na₂CO₃, K₂CO₃) are generally sufficient to promote the reaction with a variety of aryl- and heteroarylboronic acids.[9]
This compound , being less reactive, typically requires more sophisticated catalytic systems. These often involve the use of electron-rich, sterically hindered phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which facilitate the challenging oxidative addition to the C-Cl bond.[6][10] Higher reaction temperatures and longer reaction times are also common.
Comparative Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | 3-Bromopyrido[2,3-b]pyrazine (Typical) | This compound (Typical) |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | PPh₃, dppf | P(t-Bu)₃, PCy₃, SPhos, XPhos |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄ | K₃PO₄, Cs₂CO₃, KF |
| Solvent | Dioxane, Toluene, DME | Toluene, THF, Dioxane |
| Temperature | 80-110 °C | 100-130 °C |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[11][12] The reactivity trend of the halide again plays a pivotal role.
3-Bromopyrido[2,3-b]pyrazine is a suitable substrate for Buchwald-Hartwig amination with a range of primary and secondary amines. The use of bidentate phosphine ligands like BINAP or DPPF has been shown to be effective for the amination of related brominated heterocycles.[13][14]
This compound represents a more challenging substrate. Successful amination of heteroaryl chlorides generally requires the use of highly active, sterically demanding ligands from later "generations" of Buchwald-Hartwig catalysts, such as Josiphos-type ligands or Buchwald's biarylphosphine ligands.
Comparative Reaction Conditions for Buchwald-Hartwig Amination
| Parameter | 3-Bromopyrido[2,3-b]pyrazine (Typical) | This compound (Typical) |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | BINAP, DPPF | XPhos, RuPhos, BrettPhos |
| Base | NaOt-Bu, LHMDS, K₂CO₃ | NaOt-Bu, K₃PO₄ |
| Solvent | Toluene, Dioxane | Toluene, Dioxane |
| Temperature | 90-120 °C | 110-140 °C |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a dual palladium and copper catalytic system.[15][16]
3-Bromopyrido[2,3-b]pyrazine readily participates in Sonogashira couplings under standard conditions. The combination of a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base is generally effective.[17][18][19]
This compound is a significantly less reactive partner for Sonogashira couplings. Achieving efficient coupling often requires higher temperatures, specialized ligands to promote the oxidative addition to the palladium center, and sometimes copper-free conditions to avoid side reactions at elevated temperatures. The reactivity of aryl chlorides in Sonogashira reactions is generally poor compared to bromides and iodides.[20]
Comparative Reaction Conditions for Sonogashira Coupling
| Parameter | 3-Bromopyrido[2,3-b]pyrazine (Typical) | This compound (Typical) |
| Pd Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | PdCl₂(PCy₃)₂, Pd₂(dba)₃ |
| Cu Co-catalyst | CuI | Often CuI, but copper-free methods may be preferred |
| Ligand | PPh₃ | PCy₃, P(t-Bu)₃ |
| Base | Et₃N, i-Pr₂NH | Et₃N, Cs₂CO₃ |
| Solvent | THF, DMF | DMF, Dioxane |
| Temperature | Room Temp. to 80 °C | 80-120 °C |
Experimental Protocols
The following are representative experimental protocols adapted from literature procedures for related heterocyclic systems.
Protocol 1: Suzuki-Miyaura Coupling of 3-Bromopyrido[2,3-b]pyrazine
Reaction: 3-Bromopyrido[2,3-b]pyrazine + Phenylboronic acid → 3-Phenylpyrido[2,3-b]pyrazine
Materials:
-
3-Bromopyrido[2,3-b]pyrazine (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
2 M Aqueous Na₂CO₃ solution (2.0 mL)
-
1,4-Dioxane (10 mL)
Procedure:
-
To a dry Schlenk flask, add 3-bromopyrido[2,3-b]pyrazine, phenylboronic acid, and Pd(PPh₃)₄.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add the degassed 1,4-dioxane and the degassed 2 M Na₂CO₃ solution via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of this compound
Reaction: this compound + Phenylboronic acid → 3-Phenylpyrido[2,3-b]pyrazine
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.5 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)
-
Tri-tert-butylphosphine (P(t-Bu)₃) (0.08 mmol, 8 mol%)
-
K₃PO₄ (2.0 mmol)
-
Anhydrous toluene (10 mL)
Procedure:
-
In a glovebox, add K₃PO₄ to a dry Schlenk flask. Flame-dry the flask under vacuum and cool under argon.
-
Add this compound, phenylboronic acid, Pd₂(dba)₃, and P(t-Bu)₃.
-
Evacuate and backfill the flask with argon.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 110 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, filter through a pad of Celite, and rinse with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distinct mechanisms for the oxidative addition of chloro-, bromo-, and iodoarenes to a bisphosphine palladium(0) complex with hindered ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidative Addition of Aryl Halides to a Triphosphine Ni(0) Center to Form Pentacoordinate Ni(II) Aryl Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. researchgate.net [researchgate.net]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 20. m.youtube.com [m.youtube.com]
A Comparative Guide to the Biological Activity of 3-Substituted Pyrido[2,3-b]pyrazines
For Researchers, Scientists, and Drug Development Professionals
The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. The substitution at the 3-position, in particular, has been a key area of exploration, leading to the discovery of potent anticancer, antibacterial, and enzyme-inhibiting agents. This guide provides an objective comparison of the biological performance of various 3-substituted pyrido[2,3-b]pyrazines, supported by experimental data and detailed methodologies.
Anticancer Activity
Derivatives of pyrido[2,3-b]pyrazine have shown significant promise as anticancer agents, often acting through the inhibition of key signaling pathways involved in tumor growth and survival.
A series of novel pyrido[2,3-b]pyrazines have been investigated for their ability to overcome resistance to existing cancer therapies. For instance, certain derivatives have demonstrated potent activity against both erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER) non-small-cell lung cancer (NSCLC) cell lines. This suggests their potential in treating tumors that have developed resistance to standard EGFR inhibitors.[1] One notable compound, 7n, exhibited an IC50 value of 0.09 µM against the PC9 cell line and 0.15 µM against the resistant PC9-ER line.[1]
Furthermore, 3-arylethynyl-substituted pyrido[2,3-b]pyrazine derivatives have been identified as inhibitors of the Wnt/β-catenin signaling pathway, a critical pathway in the development and progression of many cancers.
Comparative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of representative 3-substituted pyrido[2,3-b]pyrazines and related compounds against various cancer cell lines.
| Compound ID | 3-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 7n | Varies (complex heterocyclic moiety) | PC9 (NSCLC) | 0.09 | [1] |
| PC9-ER (NSCLC, Erlotinib-Resistant) | 0.15 | [1] | ||
| 5a | 4-(4-methylphenyl) | MCF-7 (Breast) | 1.77 | |
| HepG2 (Liver) | 2.71 | |||
| 5e | 4-(4-chlorophenyl) | MCF-7 (Breast) | 1.39 | |
| HepG2 (Liver) | 10.70 | |||
| Compound 954 | Arylethynyl group | NSCLC cell lines | Not specified (High activity) |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., PC9, MCF-7, HepG2)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
3-Substituted pyrido[2,3-b]pyrazine compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Caption: Workflow of the MTT cytotoxicity assay.
Caption: Simplified Wnt/β-catenin signaling pathway and potential points of inhibition.
Antibacterial Activity
3-Substituted pyrido[2,3-b]pyrazines have also been identified as a promising class of antibacterial agents. The nature of the substituent at the 3-position, as well as substitutions at other positions of the heterocyclic core, significantly influences their activity against both Gram-positive and Gram-negative bacteria.
Studies have shown that a 7-bromo-2,3-bis(alkylsulfanyl)pyrido[2,3-b]pyrazine scaffold exhibits varied antibacterial efficacy depending on the alkyl group. For instance, a derivative with two thiocarbonyl groups showed good activity against Staphylococcus aureus and Bacillus cereus.[2] In contrast, the introduction of side-chains on the heterocyclic moiety was found to decrease the biological activity.[2]
Comparative Antibacterial Activity Data
The table below presents the Minimum Inhibitory Concentration (MIC) values of a series of 3-substituted pyrido[2,3-b]pyrazine derivatives against various bacterial strains.
| Compound ID | 3-Substituent | S. aureus MIC (mg/mL) | B. cereus MIC (mg/mL) | E. coli MIC (mg/mL) | S. typhi MIC (mg/mL) | Reference |
| 1 | =S (dithione) | 0.078 | 0.078 | 0.625 | 1.25 | [2] |
| 2 | -SCH2Ph | 1.25 | 1.25 | >5 | >5 | |
| 3 | -SMe | 1.25 | 2.5 | >5 | >5 | |
| 4 | -SCH2CH=CH2 | 1.25 | 0.15 | >5 | >5 | |
| 5 | -SCH2C≡CH | 1.25 | 1.25 | 2.5 | 2.5 |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB) or other suitable broth medium
-
3-Substituted pyrido[2,3-b]pyrazine compounds
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform a two-fold serial dilution of each compound in the broth medium directly in the 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control well (broth + inoculum) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Caption: Workflow of the broth microdilution method for MIC determination.
Other Biological Activities
Beyond their anticancer and antibacterial properties, 3-substituted pyrido[2,3-b]pyrazines have been investigated for a range of other biological activities.
-
Antiviral Activity: Certain derivatives have shown potent activity as non-nucleoside inhibitors of human cytomegalovirus (HCMV) DNA polymerase, with some compounds exhibiting EC50 values in the sub-micromolar range.[3]
-
Enzyme Inhibition: This class of compounds has been explored as inhibitors of various enzymes. For example, some derivatives have demonstrated in vitro antiurease activity. Additionally, pyrrolo[2,3-b]pyrazines, a related scaffold, have been developed as inhibitors of Fibroblast Growth Factor Receptor (FGFR) kinases.
Conclusion
The 3-substituted pyrido[2,3-b]pyrazine scaffold is a versatile and promising platform for the development of new therapeutic agents. The data presented in this guide highlights the significant potential of these compounds in oncology and infectious diseases. The structure-activity relationships derived from comparative studies underscore the importance of the nature of the substituent at the 3-position in determining the potency and selectivity of these molecules. Further research, including in vivo efficacy studies and toxicological profiling, is warranted to fully elucidate the therapeutic potential of this important class of heterocyclic compounds.
References
Navigating the Kinase Inhibitor Landscape: A Comparative Guide to 3-Chloropyrido[2,3-b]pyrazine Alternatives
For researchers, scientists, and drug development professionals, the quest for novel kinase inhibitors with improved potency, selectivity, and pharmacokinetic profiles is a continuous journey. The 3-Chloropyrido[2,3-b]pyrazine scaffold has served as a valuable starting point for the synthesis of numerous kinase inhibitors. However, the exploration of bioisosteric replacements is crucial for expanding chemical space and overcoming potential liabilities. This guide provides an objective comparison of alternative heterocyclic scaffolds to this compound, supported by experimental data and detailed protocols to aid in the rational design of next-generation kinase inhibitors.
The strategic replacement of the pyrido[2,3-b]pyrazine core with other privileged heterocyclic systems can significantly impact a molecule's biological activity, physicochemical properties, and synthetic accessibility. This guide focuses on two prominent and successful bioisosteres: pyrazolo[3,4-b]pyridine and pyrrolo[2,3-b]pyridine . These scaffolds, while structurally related to pyrido[2,3-b]pyrazine, offer distinct electronic and steric properties that can be exploited to fine-tune interactions with the target kinase and improve drug-like properties.
At a Glance: Comparative Performance of Heterocyclic Scaffolds
The following table summarizes the performance of kinase inhibitors derived from this compound and its key alternatives. The data, collated from various studies, highlights the potential of each scaffold in achieving potent inhibition against different kinase targets. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in assay conditions.
| Scaffold | Target Kinase(s) | Representative Compound(s) | IC50 (nM) | Reference |
| Pyrido[2,3-b]pyrazine | mTOR | Representative Inhibitor | 0.005 - 250 | [1] |
| Erlotinib-resistant NSCLC (PC9-ER) | Compound 7n | 150 | [2] | |
| Pyrazolo[3,4-b]pyridine | TRKA | Compound C03 | 56 | [3] |
| ALK (L1196M mutant) | Compound 10g | <0.5 | [4] | |
| TBK1 | Compound 15y | 0.2 | [5] | |
| Pyrrolo[2,3-b]pyridine | B-RAF (V600E) | Compound 35 | 80 | [6] |
| BTK | Compound 3p | 6.0 | [7] | |
| PDE4B | Compound 11h | 110 - 1100 | [8] |
Delving Deeper: Synthetic Accessibility and Key Reactions
The choice of a core scaffold is often influenced by its synthetic tractability. Both the pyrazolo[3,4-b]pyridine and pyrrolo[2,3-b]pyridine ring systems are accessible through well-established synthetic routes, often rivaling the synthesis of the pyrido[2,3-b]pyrazine core in efficiency. A common and crucial step in the elaboration of these scaffolds is the palladium-catalyzed cross-coupling reaction, particularly the Suzuki-Miyaura coupling, which allows for the introduction of diverse aryl and heteroaryl substituents.
Below, we provide detailed experimental protocols for a representative Suzuki-Miyaura coupling of this compound and for the synthesis of the alternative scaffolds.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a generalized procedure based on established methods for the Suzuki coupling of chloro-heterocycles.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., 2M aqueous Na₂CO₃ solution, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane or a mixture of toluene/ethanol)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound (1 equivalent), the boronic acid, and the palladium catalyst.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent and the aqueous base solution via syringe.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Synthesis of the 1H-Pyrazolo[3,4-b]pyridine Scaffold
This protocol describes a common method for the construction of the pyrazolo[3,4-b]pyridine core via condensation.
Materials:
-
A 3-amino-1H-pyrazole derivative
-
A 1,3-dicarbonyl compound (e.g., acetylacetone)
-
Solvent (e.g., glacial acetic acid or ethanol)
Procedure:
-
Dissolve the 3-amino-1H-pyrazole derivative (1 equivalent) in the chosen solvent.
-
Add the 1,3-dicarbonyl compound (1 - 1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and stir for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature, which may result in the precipitation of the product.
-
Filter the solid, wash with a cold solvent (e.g., ethanol or diethyl ether), and dry to obtain the 1H-pyrazolo[3,4-b]pyridine product. Further purification can be achieved by recrystallization.
Protocol 3: Synthesis of the 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Scaffold
This protocol outlines a typical route to the pyrrolo[2,3-b]pyridine core.
Materials:
-
A substituted 2-amino-3-halopyridine
-
An alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine)
-
Solvent (e.g., DMF or acetonitrile)
Procedure:
-
To a reaction vessel, add the 2-amino-3-halopyridine (1 equivalent), the alkyne (1.2 - 1.5 equivalents), the palladium catalyst, and CuI.
-
Purge the vessel with an inert gas.
-
Add the degassed solvent and the base.
-
Heat the reaction mixture to 80-100 °C and stir until the starting materials are consumed (monitor by TLC).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the 1H-pyrrolo[2,3-b]pyridine.
Visualizing the Synthetic Landscape
The following diagrams, generated using Graphviz, illustrate the general synthetic strategies and the conceptual relationship between the parent scaffold and its bioisosteric alternatives.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrolo[2,3-b]pyridine derivatives as potent Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Pyrido[2,3-b]pyrazine vs. 1,8-Naphthyridine: A Comparative Guide to Core Scaffolds in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of a core scaffold is a critical decision in the design of novel therapeutics. Both the pyrido[2,3-b]pyrazine and 1,8-naphthyridine ring systems have emerged as privileged scaffolds, demonstrating significant potential across a range of therapeutic areas, including oncology and infectious diseases. This guide provides an objective comparison of their efficacy, supported by experimental data, to aid in the rational design of next-generation inhibitors.
The pyrido[2,3-b]pyrazine and 1,8-naphthyridine scaffolds, while structurally related as nitrogen-containing fused heterocyclic systems, exhibit distinct electronic and steric properties that influence their biological activity, metabolic stability, and safety profiles. A key differentiator lies in their metabolic fate; in certain contexts, the 1,8-naphthyridine core has been associated with the formation of reactive metabolites, a concern that can be mitigated by replacement with the pyrido[2,3-b]pyrazine scaffold.[1]
Comparative Efficacy: Anticancer and Kinase Inhibitory Activity
Both scaffolds have been extensively utilized in the development of kinase inhibitors, a cornerstone of modern cancer therapy. The following tables summarize the in vitro efficacy of representative compounds against various cancer cell lines and specific kinases.
Table 1: Comparative Anticancer Activity of Pyrido[2,3-b]pyrazine and 1,8-Naphthyridine Derivatives
| Compound ID/Reference | Core Scaffold | Cancer Cell Line | Assay Type | IC50 (µM) |
| Pyrido[2,3-b]pyrazines | ||||
| Compound 7n [2] | Pyrido[2,3-b]pyrazine | PC9 (NSCLC) | Cell Proliferation | 0.09 |
| PC9-ER (Erlotinib-Resistant NSCLC) | Cell Proliferation | 0.15 | ||
| Compound 7f [3][4] | Pyrido[2,3-b][1][5]oxazine | HCC827 (NSCLC) | MTT Assay | 0.09 |
| H1975 (NSCLC) | MTT Assay | 0.89 | ||
| A549 (NSCLC) | MTT Assay | 1.10 | ||
| 1,8-Naphthyridines | ||||
| Compound 16 [6] | 1,8-Naphthyridine | HeLa (Cervical Cancer) | MTT Assay | 0.7 |
| HL-60 (Leukemia) | MTT Assay | 0.1 | ||
| PC-3 (Prostate Cancer) | MTT Assay | 5.1 | ||
| Compound 19 [7][8] | 1,5-Naphthyridine* | - | ALK5 Autophosphorylation | 0.004 |
Note: Data for 1,5-naphthyridine is included for structural comparison within the broader naphthyridine class.
Table 2: Comparative Kinase Inhibitory Activity
| Compound ID/Reference | Core Scaffold | Target Kinase | Assay Type | IC50 (nM) |
| Pyrido[2,3-b]pyrazines | ||||
| A Pyrido[3,4-b]pyrazine Derivative [9] | Pyrido[3,4-b]pyrazine | RET Kinase | Not Specified | 25 |
| 1,8-Naphthyridines | ||||
| Torin1 (26) [10] | Benzo[h][1][11]naphthyridine | mTOR | Biochemical Assay | 0.29 |
| A 1,5-Naphthyridine Derivative (15) [7] | 1,5-Naphthyridine | ALK5 | Autophosphorylation | 6 |
Experimental Protocols
MTT Cell Proliferation Assay
This protocol is a widely used colorimetric assay to assess cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
In Vitro Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of compounds against a specific kinase.
-
Reagent Preparation: Prepare a reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT), ATP solution, substrate peptide, and the test compound dilutions.
-
Kinase Reaction: In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate peptide.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Quantify the kinase activity. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP into the substrate) or non-radiometric methods like fluorescence-based assays (e.g., Z'-LYTE™, LanthaScreen™) or luminescence-based assays (e.g., Kinase-Glo®).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualizing Mechanisms and Workflows
To better understand the context in which these scaffolds are employed, the following diagrams illustrate a relevant signaling pathway, a typical experimental workflow, and the structural comparison of the two cores.
Caption: EGFR Signaling Pathway and Inhibition.
Caption: In Vitro Anticancer Assay Workflow.
Caption: Structural Comparison of Scaffolds.
Conclusion
Both pyrido[2,3-b]pyrazine and 1,8-naphthyridine scaffolds are valuable frameworks in medicinal chemistry, particularly for the development of anticancer and antimicrobial agents. The choice between these two cores may depend on the specific therapeutic target and the desired pharmacological profile. The pyrido[2,3-b]pyrazine scaffold offers a potential advantage in terms of metabolic stability and a lower propensity for the formation of reactive metabolites, which is a significant consideration in drug development. However, 1,8-naphthyridine derivatives have also demonstrated potent biological activities. Ultimately, the selection of the core scaffold should be guided by a comprehensive evaluation of structure-activity relationships, pharmacokinetic properties, and safety profiles of the synthesized compounds. This guide provides a foundation for researchers to make informed decisions in the design and optimization of novel drug candidates based on these versatile heterocyclic systems.
References
- 1. Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2,3-Disubstituted pyrido[3,4-b]pyrazine-containing Compounds as Kinase Inhibitors - The Office of Technology Commercialization Online Licensing Store [licensing.prf.org]
- 10. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
In vitro activity of 3-Chloropyrido[2,3-b]pyrazine derivatives against cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
The pyrido[2,3-b]pyrazine scaffold has emerged as a promising framework in the design of novel anticancer agents. This guide provides a comparative overview of the in vitro activity of various derivatives of this class against several cancer cell lines, based on available experimental data. While specific data on 3-chloropyrido[2,3-b]pyrazine derivatives is limited in the reviewed literature, this guide will focus on the broader class of pyrido[2,3-b]pyrazine and structurally related pyridopyrimidine analogues to offer valuable insights into their therapeutic potential and mechanisms of action.
Quantitative Data Summary
The following tables summarize the cytotoxic activity (IC50 values) of various pyrido[2,3-b]pyrazine and pyrido[2,3-d]pyrimidine derivatives against a panel of human cancer cell lines. The data is compiled from multiple studies to facilitate a clear comparison of the efficacy of different substitutions on the core scaffold.
Table 1: In Vitro Cytotoxicity (IC50 in µM) of Pyrido[2,3-d]pyrimidine Derivatives
| Compound | MCF-7 (Breast) | HepG2 (Liver) | PC-3 (Prostate) | HCT-116 (Colon) | Reference Compound |
| 52 | - | 0.3 | 6.6 | 7 | Doxorubicin |
| 53 | - | - | - | 5.9 | Doxorubicin |
| 55 | - | 0.3 | - | - | Doxorubicin |
| 59 | - | 0.6 | - | - | Doxorubicin |
| 60 | - | - | 5.47 | 6.9 | Doxorubicin |
Note: Lower IC50 values indicate higher potency. Doxorubicin is a commonly used chemotherapy agent.[1]
Table 2: In Vitro Cytotoxicity (IC50 in µM) of Cyanopyridone and Pyrido[2,3-d]pyrimidine Derivatives
| Compound | MCF-7 (Breast) | HepG2 (Liver) | Reference Compound |
| 5a | 1.77 | 2.71 | Taxol |
| 5e | 1.39 | - | Taxol |
| 6b | - | 2.68 | Taxol |
Note: Taxol (Paclitaxel) is another widely used chemotherapy drug.[2][3]
Table 3: In Vitro Cytotoxicity (IC50 in µM) of Pyrido[2,3-d]pyrimidine Derivatives
| Compound | MCF-7 (Breast) | HepG2 (Liver) | Reference Compound |
| 4 | 0.57 | 1.13 | Staurosporine |
| 6 | Potent | Potent | Staurosporine |
| 9 | Potent | Potent | Staurosporine |
| 10 | Potent | Potent | Staurosporine |
| 11 | 1.31 | 0.99 | Staurosporine |
Note: Staurosporine is a potent, non-selective protein kinase inhibitor.[4]
Experimental Protocols
The evaluation of the cytotoxic activity of the compounds listed above is predominantly carried out using the MTT assay.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., pyrido[2,3-b]pyrazine derivatives) and a vehicle control (like DMSO).
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, MTT solution (usually 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Several signaling pathways have been implicated in the anticancer effects of pyrido[2,3-b]pyrazine and related derivatives. These compounds often act as inhibitors of key proteins within these cascades, leading to the suppression of cancer cell proliferation and survival.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers.[5][6][7] Some 3-arylethynyl-substituted pyrido[2,3-b]pyrazine derivatives have been identified as inhibitors of this pathway.
Caption: Wnt/β-catenin signaling pathway and potential inhibition sites.
Kinase Inhibition
Many pyrido[2,3-d]pyrimidine derivatives have been shown to exert their anticancer effects by inhibiting various protein kinases that are critical for cancer cell growth and survival. These include PIM-1, a proto-oncogene, and receptor tyrosine kinases like VEGFR-2 and HER-2, which are involved in angiogenesis and cell proliferation, respectively.
Caption: Inhibition of key kinases in cancer by pyridopyrimidine derivatives.
Experimental Workflow
The general workflow for screening the in vitro anticancer activity of these compounds is a multi-step process.
References
- 1. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wnt/beta-catenin signaling pathway as a novel cancer drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in targeting the WNT/β-catenin signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting the Wnt/β-catenin signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of Pyrido[2,3-b]pyrazine Analogs
For researchers, scientists, and drug development professionals, the pyrido[2,3-b]pyrazine scaffold represents a privileged heterocyclic system with diverse pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrido[2,3-b]pyrazine analogs, focusing on their applications as anticancer agents, corticotropin-releasing factor 1 (CRF1) receptor antagonists, and human cytomegalovirus (HCMV) polymerase inhibitors. The information is presented through structured data tables, detailed experimental protocols, and explanatory diagrams to facilitate a comprehensive understanding of how structural modifications influence biological activity.
Comparative Analysis of Biological Activities
The versatility of the pyrido[2,3-b]pyrazine core allows for chemical modifications at various positions, leading to compounds with distinct and potent biological effects. The following sections summarize the quantitative SAR data for different therapeutic targets.
Anticancer Activity
Pyrido[2,3-b]pyrazine analogs have emerged as promising anticancer agents, particularly as inhibitors of key signaling pathways involved in tumor growth and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.
Table 1: SAR of Pyrido[2,3-b]pyrazine Analogs as Anticancer Agents
| Compound ID | R2 Substituent | R7 Substituent | Target Cell Line(s) | IC50 (µM) | Citation(s) |
| 1 | H | Heteroaromatic Moiety | PC9 (Erlotinib-sensitive) | - | [1] |
| 7n | H | Specific Heteroaromatic Moiety | PC9 (Erlotinib-sensitive) | 0.09 | [1] |
| 7n | H | Specific Heteroaromatic Moiety | PC9-ER (Erlotinib-resistant) | 0.15 | [1] |
As demonstrated in the table, modifications at the R7 position with various heteroaromatic moieties significantly influence the inhibitory activity against both erlotinib-sensitive and resistant non-small-cell lung cancer (NSCLC) cell lines. Notably, compound 7n, with an unsubstituted position 2 and a specific heteroaromatic group at position 7, shows potent activity against both cell lines, suggesting its potential to overcome erlotinib resistance.[1]
Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonism
The CRF1 receptor is a key regulator of the stress response, and its antagonists are being investigated for the treatment of anxiety and depression. Pyrido[2,3-b]pyrazine derivatives have been identified as potent CRF1 receptor antagonists.
Table 2: SAR of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one Analogs as CRF1 Receptor Antagonists
| Compound ID | R6 Substituent | R8 Substituent | 4-Position Substituent | CRF1 Binding IC50 (nM) | Citation(s) |
| 2 | H | - | - | 0.70 | [2] |
| 8w | Methyl | Butylethylamino | 2,6-dimethoxypyridin-3-yl | High Affinity | [2] |
The 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one scaffold has proven to be a fruitful starting point for the development of potent CRF1 receptor antagonists. Compound 2 demonstrated a high binding affinity with an IC50 of 0.70 nM.[2] Further optimization, as seen in compound 8w, which incorporates a methyl group at R6, a butylethylamino group at R8, and a 2,6-dimethoxypyridin-3-yl group at the 4-position, also resulted in high receptor binding affinity and in vivo efficacy in a model of anxiety.[2]
Human Cytomegalovirus (HCMV) Polymerase Inhibition
Non-nucleoside inhibitors of HCMV DNA polymerase are a promising therapeutic strategy. Recent studies have identified pyrido[2,3-b]pyrazine analogs with potent anti-HCMV activity.
Table 3: SAR of Pyrido[2,3-b]pyrazine Analogs as HCMV Polymerase Inhibitors
| Compound ID | 2-Position Substituent | Antiviral Activity (EC50, µM) | Cytotoxicity (CC50, µM) | hERG Inhibition (IC50, µM) | Citation(s) |
| 20 | 2-oxopyrrolidinyl | <1 | 16 | >40 | [3] |
| 21 | 2-oxo-1,3-oxazolidinyl | <1 | - | - | [3] |
| 22 | 2-oxoimidazolidinyl | <1 | - | - | [3] |
| 23 | 3-methyl-2-oxoimidazolidinyl | <1 | >120 | - | [3] |
| 27 | Substituted 2-imidazolinone | 0.33 | >120 | Minimal | [3] |
| 28 | Substituted 2-imidazolinone | <1 | >120 | - | [3] |
Substitutions at the 2-position of the pyrido[2,3-b]pyrazine core have a profound impact on antiviral activity, cytotoxicity, and off-target effects such as hERG inhibition.[3] Analogs with a 2-imidazolinone ring, particularly compounds 23, 27, and 28, demonstrated a superior therapeutic index.[3] Compound 27 emerged as a potent lead with an EC50 of 0.33 μM, low cytotoxicity, and minimal cardiotoxicity, highlighting the importance of this substitution for potent and safe anti-HCMV agents.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols for key assays used in the evaluation of pyrido[2,3-b]pyrazine analogs.
Cell Proliferation Assay (MTT Assay)
This assay is used to assess the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrido[2,3-b]pyrazine analogs for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
EGFR Kinase Inhibition Assay
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of the EGFR tyrosine kinase.
-
Reaction Setup: In a 96-well plate, add the EGFR enzyme, a specific peptide substrate, and the test compound at various concentrations in a kinase buffer.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or luminescence-based assays that measure the amount of ATP remaining.
-
Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.
CRF1 Receptor Binding Assay
This assay determines the affinity of a compound for the CRF1 receptor by measuring its ability to displace a radiolabeled ligand.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human CRF1 receptor.
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a constant concentration of a radiolabeled CRF1 ligand (e.g., [¹²⁵I]-Sauvagine) and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at room temperature for 2 hours to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the percentage of specific binding of the radioligand at each concentration of the test compound and calculate the Ki or IC50 value.
Visualizing Key Relationships
Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows, providing a clear and concise visual representation of the underlying concepts.
Caption: EGFR Signaling Pathway and Inhibition by Pyrido[2,3-b]pyrazine Analogs.
References
Comparative analysis of catalysts for C-N bond formation on pyridopyrazines
For Researchers, Scientists, and Drug Development Professionals
The construction of carbon-nitrogen (C-N) bonds on pyridopyrazine scaffolds is a critical transformation in the synthesis of a wide array of biologically active molecules. The choice of catalyst for this transformation significantly impacts reaction efficiency, substrate scope, and overall yield. This guide provides a comparative analysis of common catalytic systems for the amination of halopyridopyrazines, with a focus on palladium, copper, and nickel-based catalysts. The information presented is supported by experimental data to aid researchers in catalyst selection and reaction optimization.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of representative palladium-, copper-, and nickel-based catalytic systems for the C-N cross-coupling on pyridopyrazine and analogous nitrogen-containing heterocyclic substrates.
| Catalyst System | Ligand/Precatalyst | Base | Solvent | Temp. (°C) | Time (h) | Substrate | Amine | Yield (%) |
| Palladium-based | ||||||||
| Pd(OAc)₂/XPhos | XPhos | K₃PO₄ | Toluene | 110 | 24 | 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine | Diphenylamine | 85[1] |
| Pd₂(dba)₃/RuPhos | RuPhos | LiHMDS | THF | 65 | 16 | 3-Bromopyridine | Morpholine | 83 |
| Copper-based | ||||||||
| CuI | Phenanthroline | K₂CO₃ | DMF | 120-150 | 12-24 | General Aryl Halide | General Amine | 70-90 (typical) |
| Cu(OAc)₂ | α-Benzoin Oxime | K₃PO₄ | DMSO | 80 | 8-10 | 2-Chloropyridine | Piperidine | 85[2] |
| Nickel-based | ||||||||
| [Ni(cod)₂]/SIPr·HCl | SIPr·HCl | NaOtBu | Dioxane | 80 | 3 | Aryl O-sulfamate | Morpholine | 95[3] |
| NiCl₂(dme) | SIPr·HCl | NaOtBu | 2-MeTHF | 80 | 3 | 1-Chloronaphthalene | Morpholine | High (not specified) |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions. Below are representative protocols for each of the discussed transformations.
Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is adapted from the amination of a bromopyridopyrazine derivative[1].
Materials:
-
7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine
-
Diphenylamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine (1.0 equiv), diphenylamine (1.2 equiv), and potassium phosphate (2.0 equiv).
-
Add palladium(II) acetate (0.05 equiv) and XPhos (0.10 equiv).
-
Add anhydrous, degassed toluene.
-
Seal the Schlenk tube and heat the reaction mixture at 110 °C for 24 hours with vigorous stirring.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Copper-Catalyzed Ullmann Condensation
This protocol provides a general procedure for the copper-catalyzed amination of aryl halides, which can be adapted for pyridopyrazine substrates. The traditional Ullmann condensation often requires high temperatures[4].
Materials:
-
Halopyridopyrazine
-
Amine
-
Copper(I) iodide (CuI)
-
Phenanthroline (or other suitable ligand)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous dimethylformamide (DMF)
Procedure:
-
In a sealed tube, combine the halopyridopyrazine (1.0 equiv), amine (1.5 equiv), copper(I) iodide (0.1 equiv), phenanthroline (0.2 equiv), and potassium carbonate (2.0 equiv).
-
Add anhydrous DMF.
-
Seal the tube and heat the mixture to 120-150 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purify the residue by column chromatography.
Nickel-Catalyzed Amination
This protocol is based on the amination of aryl sulfamates and can be adapted for halo- or sulfonate-substituted pyridopyrazines[3].
Materials:
-
Pyridopyrazine halide or sulfamate
-
Amine
-
Bis(1,5-cyclooctadiene)nickel(0) ([Ni(cod)₂])
-
1,3-Bis(2,6-diisopropylphenyl)imidazolinium chloride (SIPr·HCl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous dioxane
Procedure:
-
In a glovebox, charge a vial with [Ni(cod)₂] (0.15 equiv) and SIPr·HCl (0.30 equiv).
-
Add the pyridopyrazine substrate (1.0 equiv), the amine (2.4 equiv), and sodium tert-butoxide (2.2 equiv).
-
Add anhydrous dioxane.
-
Seal the vial and heat the mixture at 80 °C for 3 hours.
-
After cooling, the reaction is quenched with water and extracted with an organic solvent.
-
The organic phase is dried, filtered, and concentrated.
-
The product is purified by flash chromatography.
Visualizing the Experimental Workflow and Catalytic Cycles
To better understand the relationships between the components and the general process, the following diagrams are provided.
Caption: General workflow for Palladium-catalyzed C-N bond formation.
Caption: Simplified catalytic cycles for C-N bond formation.
References
Novel Pyrido[2,3-b]pyrazine Compounds Demonstrate Promising Antibacterial Activity: A Comparative Analysis
For Immediate Release
Recent advancements in medicinal chemistry have led to the development of novel pyrido[2,3-b]pyrazine derivatives exhibiting significant antibacterial properties. This guide provides a comparative analysis of their in vitro activity against various bacterial strains, juxtaposed with the performance of established antibiotic agents. The data presented herein, supported by detailed experimental protocols, offers valuable insights for researchers and drug development professionals exploring new avenues to combat bacterial resistance.
Comparative Antibacterial Activity
The antibacterial efficacy of novel pyrido[2,3-b]pyrazine compounds has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, was determined using the broth microdilution method.
One study highlighted a derivative bearing two thiocarbonyl groups as particularly potent, demonstrating significant activity against both Gram-positive and Gram-negative bacteria.[1] Notably, this compound showed strong inhibition of Staphylococcus aureus and Bacillus cereus at a concentration of 0.078 mg/mL.[1] Another study focused on N1,N4-dialkylated derivatives of 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione, with some compounds showing significant activity against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Salmonella spp.[2]
The following table summarizes the MIC values of representative novel pyrido[2,3-b]pyrazine compounds against various bacterial strains, alongside standard antibiotics for comparison. It is important to note that the data for the novel compounds and standard antibiotics may originate from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Compound/Antibiotic | Staphylococcus aureus (mg/mL) | Bacillus cereus (mg/mL) | Escherichia coli (mg/mL) | Salmonella typhi (mg/mL) |
| Novel Pyrido[2,3-b]pyrazine (with dithione groups) [1] | 0.078 | 0.078 | 0.625 | 1.25 |
| Other Pyrido[2,3-b]pyrazine Derivatives (Range) | 1.25 | 0.15 - 2.5 | 2.5 - 5 | 2.5 - 5 |
Experimental Protocols
The validation of the antibacterial activity of these novel compounds involved standardized and rigorous methodologies to ensure the reliability and reproducibility of the results.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of the synthesized pyrido[2,3-b]pyrazine derivatives was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Bacterial Inoculum:
-
Bacterial strains were cultured on appropriate agar plates for 18-24 hours at 37°C.
-
A few colonies were suspended in sterile saline solution (0.9% NaCl) to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
The bacterial suspension was then diluted in Mueller-Hinton Broth (MHB) to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Test Compounds and Controls:
-
Stock solutions of the pyrido[2,3-b]pyrazine compounds were prepared in dimethyl sulfoxide (DMSO).
-
Serial two-fold dilutions of the compounds were prepared in MHB in 96-well microtiter plates.
-
A positive control (broth with inoculum, without compound) and a negative control (broth only) were included for each assay. Standard antibiotics were also tested under the same conditions for comparison.
3. Incubation and Interpretation:
-
The inoculated microtiter plates were incubated at 37°C for 18-24 hours.
-
The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Mandatory Visualizations
To further elucidate the experimental process and the proposed mechanism of action, the following diagrams are provided.
Figure 1: Experimental workflow for the validation of antibacterial activity.
Molecular docking studies have suggested that some of these novel pyrido[2,3-b]pyrazine compounds may exert their antibacterial effect by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication.[2]
Figure 2: Proposed mechanism of action via DNA gyrase inhibition.
Conclusion
The preliminary data on novel pyrido[2,3-b]pyrazine compounds are promising, suggesting their potential as a new class of antibacterial agents. The demonstrated activity, particularly against Gram-positive bacteria, warrants further investigation and optimization of these scaffolds. Future studies should focus on expanding the range of bacterial strains tested, including multidrug-resistant isolates, and conducting in vivo efficacy and toxicity studies to fully assess their therapeutic potential. The inhibition of DNA gyrase presents a compelling mechanism of action that could be exploited to develop potent and selective antibacterial drugs.
References
Pyrido[2,3-b]pyrazine Scaffolds as Potent TRPV1 Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel is a critical mediator of nociception and inflammatory pain, making it a prime target for the development of novel analgesics. A diverse range of chemotypes have been explored as TRPV1 antagonists, each with distinct pharmacological profiles. This guide provides an objective comparison of the pyrido[2,3-b]pyrazine chemotype against other prominent TRPV1 antagonist scaffolds, supported by experimental data to inform drug discovery and development efforts.
Executive Summary
The pyrido[2,3-b]pyrazine scaffold has emerged as a promising chemotype for TRPV1 antagonism, demonstrating a significant advantage in minimizing the formation of reactive metabolites, a common pitfall for other heterocyclic cores. This improved safety profile, coupled with potent in vivo efficacy in established models of inflammatory pain, positions pyrido[2,3-b]pyrazines as a compelling series for further investigation. This guide presents a comparative analysis of the in vitro potency and in vivo efficacy of a key pyrido[2,3-b]pyrazine antagonist alongside representatives from other major chemotypes, including cinnamides, piperazines, ureas, and benzazepines.
Comparative Analysis of TRPV1 Antagonist Chemotypes
The development of TRPV1 antagonists has been pursued through various chemical scaffolds. While many have shown high potency, challenges such as off-target effects and undesirable pharmacokinetic properties, including the formation of reactive metabolites, have hindered their clinical translation. The pyrido[2,3-b]pyrazine series was specifically designed to address the issue of irreversible covalent binding observed with earlier heterocyclic cores like the 1,8-naphthyridines.
In Vitro Potency
The following table summarizes the in vitro potency of representative compounds from different TRPV1 antagonist chemotypes, primarily determined through calcium flux assays in cell lines expressing the human TRPV1 receptor.
| Chemotype | Compound | Target | Assay | IC50 (nM) | Reference |
| Pyrido[2,3-b]pyrazine | Compound 26 | hTRPV1 | FLIPR Calcium Assay | 14 | [1] |
| Cinnamide | AMG-9810 | hTRPV1 | ⁴⁵Ca²⁺ Uptake | 24.5 | [2][3] |
| Piperazine | BCTC | rTRPV1 | FLIPR Calcium Assay | 35 (capsaicin-induced) | [4][5] |
| Urea | SB-705498 | hTRPV1 | FLIPR Calcium Assay | 3 | [6][7] |
| Benzazepine | Capsazepine | hTRPV1 | FLIPR Calcium Assay | 562 | [8] |
hTRPV1: human Transient Receptor Potential Vanilloid 1, rTRPV1: rat Transient Receptor Potential Vanilloid 1, FLIPR: Fluorometric Imaging Plate Reader.
In Vivo Efficacy
The analgesic potential of these antagonists is typically evaluated in rodent models of inflammatory pain. The carrageenan-induced thermal hyperalgesia model assesses acute inflammatory pain, while the Complete Freund's Adjuvant (CFA) model induces a more persistent inflammatory state, mimicking chronic pain conditions.
| Compound | Animal Model | Endpoint | Efficacy | Reference |
| Compound 26 (Pyrido[2,3-b]pyrazine) | Carrageenan-induced thermal hyperalgesia (rat) | Reversal of thermal hyperalgesia | Significant attenuation | [1] |
| CFA-induced inflammatory pain (rat) | Reduction of chronic inflammatory pain | Dose-dependent reduction | [1] | |
| AMG-9810 | CFA-induced inflammatory pain (rat) | Reversal of thermal and mechanical hyperalgesia | Effective | [2] |
| BCTC | Inflammatory and neuropathic pain models (rat) | Analgesic properties | Orally effective | [5] |
| SB-705498 | Capsaicin-induced secondary hyperalgesia (rat) | Reversal of allodynia | Good reversal at 10 and 30 mg/kg p.o. | [6] |
| FCA model (guinea pig) | Reversal of allodynia | 80% reversal at 10 mg/kg p.o. | [6] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams illustrate the TRPV1 signaling pathway and the workflows for the key assays cited in this guide.
Caption: Simplified TRPV1 signaling pathway.
Caption: Workflow for FLIPR Calcium Assay.
Caption: Workflow for In Vivo Inflammatory Pain Models.
Detailed Experimental Protocols
FLIPR-based Calcium Assay for TRPV1 Antagonism
Objective: To determine the in vitro potency (IC50) of a compound to inhibit capsaicin-induced activation of the human TRPV1 (hTRPV1) receptor.
Materials:
-
HEK293 cells stably expressing hTRPV1.
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
TRPV1 agonist: Capsaicin.
-
Test compounds (TRPV1 antagonists).
-
384-well black-walled, clear-bottom microplates.
-
Fluorometric Imaging Plate Reader (FLIPR).
Procedure:
-
Cell Plating: Seed hTRPV1-HEK293 cells into 384-well microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer. Remove the cell culture medium from the plates and add the loading buffer to each well. Incubate for 1 hour at 37°C.
-
Compound Addition: Prepare serial dilutions of the test compounds in assay buffer. Add the diluted compounds to the cell plate and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation and Fluorescence Reading: Prepare a solution of capsaicin in assay buffer at a concentration that elicits a submaximal response (e.g., EC80). Place the cell plate and the agonist plate into the FLIPR instrument. Initiate the experiment, which involves adding the capsaicin solution to the wells and immediately measuring the change in fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence upon capsaicin addition is indicative of TRPV1 activation. The inhibitory effect of the test compound is calculated as the percentage reduction in the capsaicin-induced fluorescence signal. Plot the percentage inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Carrageenan-Induced Thermal Hyperalgesia in Rats
Objective: To evaluate the efficacy of a TRPV1 antagonist in an acute model of inflammatory pain.
Materials:
-
Male Sprague-Dawley rats (180-220 g).
-
Lambda-carrageenan solution (e.g., 2% w/v in sterile saline).
-
Test compound formulated for the desired route of administration (e.g., oral gavage).
-
Vehicle control.
-
Plantar test apparatus (Hargreaves apparatus).
Procedure:
-
Acclimation: Acclimate the rats to the testing environment and the plantar test apparatus for several days before the experiment.
-
Baseline Measurement: On the day of the experiment, measure the baseline paw withdrawal latency to a radiant heat source for each rat. The heat source is positioned under the plantar surface of the hind paw, and the time taken for the rat to withdraw its paw is recorded. A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.
-
Compound Administration: Administer the test compound or vehicle to the rats via the chosen route (e.g., p.o.).
-
Induction of Inflammation: At a specified time after compound administration (e.g., 1 hour), inject a small volume (e.g., 100 µL) of carrageenan solution into the plantar surface of one hind paw.
-
Post-treatment Measurement: At various time points after the carrageenan injection (e.g., 2, 3, and 4 hours), measure the paw withdrawal latency of the inflamed paw using the plantar test apparatus. A reduction in paw withdrawal latency compared to baseline indicates thermal hyperalgesia.
-
Data Analysis: Calculate the percentage reversal of hyperalgesia for the compound-treated groups compared to the vehicle-treated group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the results.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain in Rats
Objective: To assess the efficacy of a TRPV1 antagonist in a model of persistent inflammatory pain.
Materials:
-
Male Sprague-Dawley rats (180-220 g).
-
Complete Freund's Adjuvant (CFA).
-
Test compound formulated for the desired route of administration.
-
Vehicle control.
-
Apparatus for measuring thermal hyperalgesia (Hargreaves apparatus) and/or mechanical allodynia (electronic von Frey apparatus).
Procedure:
-
Acclimation: Acclimate the rats to the testing environment and equipment for several days prior to the experiment.
-
Baseline Measurement: Measure baseline nociceptive thresholds for thermal and/or mechanical stimuli before any treatment.
-
Induction of Inflammation: Inject a small volume (e.g., 100-150 µL) of CFA into the plantar surface of one hind paw. This will induce a localized and persistent inflammation that develops over several days.
-
Post-CFA Measurement: At a predetermined time after CFA injection when inflammation and hyperalgesia are well-established (e.g., 24 or 48 hours), re-measure the nociceptive thresholds to confirm the development of hyperalgesia/allodynia.
-
Compound Administration: Administer the test compound or vehicle to the rats.
-
Post-treatment Measurement: Measure the nociceptive thresholds at various time points after compound administration (e.g., 1, 2, 4, and 6 hours).
-
Data Analysis: The data is typically expressed as the paw withdrawal threshold (in grams for mechanical stimuli) or latency (in seconds for thermal stimuli). The analgesic effect of the compound is determined by its ability to reverse the CFA-induced decrease in nociceptive thresholds. Statistical analysis is performed to compare the compound-treated groups with the vehicle-treated group.
Conclusion
The pyrido[2,3-b]pyrazine scaffold represents a significant advancement in the quest for safe and effective TRPV1 antagonists. Its key advantage lies in the mitigation of reactive metabolite formation, a critical hurdle in the development of many heterocyclic compounds. While other chemotypes, such as the ureas, may exhibit higher in vitro potency, the overall profile of the pyrido[2,3-b]pyrazine series, combining good potency with a favorable safety and in vivo efficacy profile, makes it a highly attractive starting point for the development of next-generation analgesics targeting TRPV1. Further optimization of this scaffold could lead to clinical candidates with an improved therapeutic window for the treatment of a wide range of pain conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. AMG 9810 [(E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][1,4] dioxin-6-yl)acrylamide], a novel vanilloid receptor 1 (TRPV1) antagonist with antihyperalgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. selleckchem.com [selleckchem.com]
- 5. BCTC | TRPV Antagonists: R&D Systems [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Characterization of SB-705498, a potent and selective vanilloid receptor-1 (VR1/TRPV1) antagonist that inhibits the capsaicin-, acid-, and heat-mediated activation of the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Benchmarking the Nonlinear Optical Properties of Pyrido[2,3-b]pyrazine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the nonlinear optical (NLO) properties of pyrido[2,3-b]pyrazine derivatives, benchmarked against other prominent classes of organic NLO materials. The objective is to offer a clear, data-driven comparison to aid in the selection and design of chromophores for various applications, including optical limiting, two-photon absorption imaging, and optical data storage.
Comparative Analysis of Nonlinear Optical Properties
The efficacy of NLO materials is quantified by their hyperpolarizabilities. The first hyperpolarizability (β) is a measure of the second-order NLO response, while the second hyperpolarizability (γ) corresponds to the third-order NLO response. A higher value for these parameters generally indicates a more efficient NLO material.
Recent studies on pyrido[2,3-b]pyrazine derivatives have revealed their significant NLO characteristics.[1][2][3][4][5] The data presented below compares these compounds with established NLO chromophores such as chalcones, porphyrins, and coumarins, as well as the widely used reference compound, p-nitroaniline (pNA).
Table 1: Comparison of First Hyperpolarizability (β) of Pyrido[2,3-b]pyrazine Derivatives and Other Organic Molecules
| Compound Class | Specific Derivative | First Hyperpolarizability (βtot) (x 10⁻³⁰ esu) |
| Pyrido[2,3-b]pyrazine | Compound 7 | 15.6[1][2][3] |
| Compound 4 | 7.88 | |
| Compound 5 | 9.74 | |
| Compound 6 | 9.20 | |
| Chalcone | (E)-1-(4-methylphenyl)-3-phenylprop-2-en-1-one (4MP3P) in DMSO | 15.21 |
| (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one (4NP3P) in DMSO | 38.14 | |
| Porphyrin | Azulene-fused porphyrin derivative | up to 41.59 |
| Coumarin | 4-Cyano coumarin derivative | Significantly high (494 to 794 times that of urea) |
| p-Nitroaniline (pNA) | In Dioxane | 56 |
Note: The NLO properties of molecules can be influenced by the solvent and the measurement wavelength. The data presented here is for comparative purposes, and readers are encouraged to consult the original research for detailed experimental conditions.
Table 2: Comparison of Second Hyperpolarizability (γ) of Pyrido[2,3-b]pyrazine Derivatives and Other Organic Molecules
| Compound Class | Specific Derivative | Second Hyperpolarizability (γ) (x 10⁻³⁵ esu) |
| Pyrido[2,3-b]pyrazine | Compound 7 | 6.63[1][2][3] |
| Porphyrin | Porphyrin-polyimide (Zn-PI) | 221.4 (x 10⁻³¹ esu) |
| Coumarin | 3-Acetyl-6-Bromocoumarin | 2.234 (x 10⁻³⁵ esu) |
| p-Nitroaniline (pNA) | Theoretical calculation | Varies with method |
Experimental Protocols
The characterization of NLO properties relies on a set of specialized experimental techniques. Below are detailed methodologies for the key experiments used to determine the first and second hyperpolarizabilities.
Hyper-Rayleigh Scattering (HRS) for First Hyperpolarizability (β) Measurement
Hyper-Rayleigh Scattering is a widely used technique to determine the first hyperpolarizability of molecules in solution.[6][7][8]
Experimental Setup:
-
Laser Source: A high-intensity, pulsed laser, typically a Nd:YAG laser operating at a fundamental wavelength of 1064 nm, is used as the excitation source.
-
Sample Cell: The sample, dissolved in a suitable solvent, is placed in a quartz cuvette.
-
Collection Optics: The scattered light from the sample is collected at a 90° angle to the incident laser beam.
-
Monochromator and Filter: A monochromator and appropriate filters are used to select the second-harmonic signal (at 532 nm for a 1064 nm fundamental) and reject the fundamental wavelength and any fluorescence.
-
Detector: A sensitive photodetector, such as a photomultiplier tube (PMT), is used to measure the intensity of the second-harmonic light.
Procedure:
-
Sample Preparation: A series of solutions of the compound at different concentrations are prepared in a solvent with a known, and preferably low, first hyperpolarizability.
-
Measurement: The incident laser beam is focused into the sample cell, and the intensity of the scattered second-harmonic light is measured for each concentration.
-
Data Analysis: The intensity of the hyper-Rayleigh scattered light is proportional to the square of the incident laser intensity and to the concentration of the solute. A plot of the scattered intensity versus concentration is used to extract the first hyperpolarizability of the solute relative to that of the solvent or a known standard.
Z-Scan Technique for Third-Order NLO Properties (γ)
The Z-scan technique is a simple and sensitive method for measuring the sign and magnitude of the third-order nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β), from which the second hyperpolarizability (γ) can be determined.[9][10][11][12]
Experimental Setup:
-
Laser Source: A stable, high-power laser with a Gaussian beam profile is used.
-
Focusing Lens: A lens is used to focus the laser beam.
-
Translation Stage: The sample is mounted on a computer-controlled translation stage that can move it along the z-axis (the direction of laser propagation) through the focal point.
-
Aperture and Detector: The transmitted beam passes through an aperture placed in the far field and is then collected by a photodetector. For an "open-aperture" Z-scan (to measure nonlinear absorption), the aperture is removed.
Procedure:
-
Sample Preparation: The sample is prepared as a solution in a cuvette of known path length or as a thin film.
-
Closed-Aperture Z-scan: The sample is moved along the z-axis, and the transmittance through the aperture is recorded as a function of the sample's position. A pre-focal peak followed by a post-focal valley in the transmittance curve indicates a negative (self-defocusing) nonlinear refractive index, while a valley-peak configuration indicates a positive (self-focusing) one. The magnitude of n₂ is determined from the difference between the peak and valley transmittance.
-
Open-Aperture Z-scan: The measurement is repeated without the aperture to measure the nonlinear absorption. A decrease in transmittance at the focal point indicates two-photon absorption or reverse saturable absorption.
-
Data Analysis: The real and imaginary parts of the third-order nonlinear susceptibility (χ⁽³⁾) are calculated from the nonlinear refractive index and absorption coefficient. The second hyperpolarizability (γ) is then determined from χ⁽³⁾.
Third-Harmonic Generation (THG) for Second Hyperpolarizability (γ) Measurement
Third-Harmonic Generation is another technique used to probe the third-order NLO response of materials.[13][14]
Experimental Setup:
-
Laser Source: A high-peak-power, ultrashort-pulse laser is required to generate a measurable third-harmonic signal.
-
Focusing and Collection Optics: Lenses are used to focus the fundamental beam onto the sample and to collect the generated third-harmonic light.
-
Sample: The sample is typically a thin film of the material deposited on a substrate.
-
Filtering and Detection: A set of filters is used to block the fundamental beam and transmit only the third-harmonic signal to a sensitive detector.
Procedure:
-
Sample Preparation: A thin film of the organic material is prepared, often by spin-coating or vacuum deposition.
-
Measurement: The intense laser beam is focused onto the thin film, and the intensity of the generated third-harmonic light is measured.
-
Data Analysis: The second hyperpolarizability (γ) can be determined from the measured third-harmonic intensity, often by comparing it to the signal from a reference material with a known third-order susceptibility.
Benchmarking Workflow
The process of benchmarking the NLO properties of new materials like pyrido[2,3-b]pyrazine derivatives follows a systematic workflow. This workflow ensures a comprehensive evaluation and comparison with existing materials.
Caption: Workflow for benchmarking nonlinear optical properties.
References
- 1. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. X-MOL [x-mol.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. OPG [opg.optica.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ias.ac.in [ias.ac.in]
- 11. pubs.acs.org [pubs.acs.org]
- 12. api.creol.ucf.edu [api.creol.ucf.edu]
- 13. taylorfrancis.com [taylorfrancis.com]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3-Chloropyrido[2,3-b]pyrazine: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 3-Chloropyrido[2,3-b]pyrazine was not located. The following guidance is based on the general principles for the safe handling and disposal of chlorinated heterocyclic compounds. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all federal, state, and local regulations.
The proper disposal of this compound, a chlorinated heterocyclic compound, is crucial for maintaining laboratory safety and environmental protection. As with many specialized laboratory chemicals, this compound should be treated as hazardous waste unless explicitly determined otherwise by a qualified professional.[1][2] Improper disposal methods, such as discarding in regular trash or pouring down the drain, are not permissible for this class of chemical.
Immediate Safety and Handling for Disposal
Before handling this compound for disposal, it is imperative to wear the appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact, as well as inhalation.[1][3]
| PPE Category | Specification |
| Eye Protection | Tight-sealing safety goggles or a face shield where splashing is a risk. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Ensure gloves are compatible with chlorinated compounds. |
| Body Protection | A laboratory coat or other protective clothing to prevent skin exposure.[1] |
| Respiratory | A NIOSH/MSHA-approved respirator may be necessary if handling the compound in a poorly ventilated area or if dust or aerosols are generated. |
Step-by-Step Disposal Procedure
The disposal of this compound should follow a systematic process to ensure safety and regulatory compliance.
1. Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated materials (e.g., gloves, wipes, silica gel), as hazardous waste.[2]
-
This compound falls under the category of halogenated organic waste due to the presence of chlorine.
-
It is crucial to segregate halogenated waste from non-halogenated waste streams to facilitate proper disposal by specialized waste management services.[2]
2. Containerization:
-
Use a designated, compatible, and properly sealed hazardous waste container.[4] Plastic containers are often preferred over glass to minimize the risk of breakage.
-
Ensure the container is in good condition and has a secure lid or cap.[4]
3. Labeling:
-
Label the hazardous waste container with the words "HAZARDOUS WASTE".[4]
-
The label must include the full chemical name, "this compound," and the approximate concentration and quantity. Chemical formulas or abbreviations are not acceptable.
-
Include the name and contact information of the principal investigator or laboratory supervisor.
4. Storage (Satellite Accumulation Area):
-
Store the sealed and labeled waste container in a designated satellite accumulation area.
-
This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment is used to capture any potential leaks.
5. Disposal Request and Pickup:
-
Once the container is full or the waste is ready for removal, follow your institution's procedures to request a pickup from the Environmental Health and Safety (EHS) department or their designated hazardous waste contractor.
6. Empty Container Disposal:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol) capable of removing the chemical residue.[2]
-
The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[2]
-
After triple-rinsing, air-drying, and defacing all labels, the container may be disposed of as regular trash, though institutional policies may vary.[2]
7. Spills and Decontamination:
-
In the event of a spill, evacuate the area if necessary.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
Regulatory Considerations
Chemical waste generators must determine if a discarded chemical is classified as a hazardous waste under the EPA's Resource Conservation and Recovery Act (RCRA) guidelines (40 CFR Parts 261.3).[1] Wastes can be "listed" (F, K, P, and U lists) or "characteristic" (ignitable, corrosive, reactive, or toxic).[5][6] Chlorinated organic compounds are often found on the F-list of hazardous wastes from non-specific sources.[5]
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
